Product packaging for N-trimethylsilylazetidine(Cat. No.:CAS No. 41268-75-1)

N-trimethylsilylazetidine

Cat. No.: B15472124
CAS No.: 41268-75-1
M. Wt: 129.28 g/mol
InChI Key: ZJXXRSTXPXHFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Trimethylsilylazetidine, with the CAS number 41268-75-1, is a chemical compound of interest in advanced synthetic and medicinal chemistry research. Its molecular formula is C6H15NSi, and it has a molecular weight of 129.28 g/mol . The compound is also known by synonyms such as 1-(Trimethylsilyl)azetidine and azetidin-1-yl(trimethyl)silane . The structure of this compound incorporates two key features: a strained, saturated four-membered azetidine ring and a reactive trimethylsilyl group attached to the ring nitrogen . Azetidines are saturated four-membered rings containing one nitrogen atom and are known as higher homologues of aziridines . The azetidine ring is a significant pharmacophore in various natural and synthetic bioactive molecules . For instance, it is found in the structure of some marine alkaloids with cytotoxic activity and in antihypertensive drugs like azelnidipine . Furthermore, azetidine carboxylic acids serve as crucial scaffolds and building blocks for synthesizing biologically active heterocyclic compounds and peptides . As a silylated heterocycle, this compound's primary research value lies in its potential use as a versatile protecting group and synthetic intermediate . The trimethylsilyl (TMS) group can act as a protecting group for secondary amines, allowing for selective reactions at other sites within a molecule during multi-step synthetic sequences. Consequently, this compound is expected to be a valuable building block for researchers developing new synthetic methodologies, exploring the chemistry of strained heterocycles, and creating novel compounds for pharmaceutical and materials science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NSi B15472124 N-trimethylsilylazetidine CAS No. 41268-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41268-75-1

Molecular Formula

C6H15NSi

Molecular Weight

129.28 g/mol

IUPAC Name

azetidin-1-yl(trimethyl)silane

InChI

InChI=1S/C6H15NSi/c1-8(2,3)7-5-4-6-7/h4-6H2,1-3H3

InChI Key

ZJXXRSTXPXHFCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCC1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of N-trimethylsilylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-trimethylsilylazetidine, a valuable building block in organic synthesis and medicinal chemistry. The inherent ring strain of the azetidine moiety, combined with the versatile reactivity of the N-trimethylsilyl group, makes this compound a useful intermediate for the introduction of the azetidine core into more complex molecules. This document outlines a probable synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-silylation of azetidine. This involves the reaction of azetidine with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrogen chloride byproduct.

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Azetidine Azetidine Product This compound Azetidine->Product Reaction TMSCl + Trimethylsilyl Chloride (TMSCl) TMSCl->Product Base Base (e.g., Triethylamine) Byproduct + Triethylammonium chloride Base->Byproduct Solvent Aprotic Solvent (e.g., THF, CH2Cl2) Temperature 0 °C to room temperature

Caption: Synthesis of this compound from azetidine and trimethylsilyl chloride.

Experimental Protocol

Materials:

  • Azetidine

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is charged with a solution of azetidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.

  • The solution is cooled to 0 °C in an ice bath.

  • Trimethylsilyl chloride (1.1 eq.) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of azetidine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, the precipitated triethylammonium chloride is removed by filtration under an inert atmosphere.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Properties
PropertyValue
Appearance Colorless liquid
Boiling Point Estimated 110-120 °C
Molecular Weight 129.28 g/mol
Formula C₆H₁₅NSi
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and two triplets for the methylene protons of the azetidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.1Singlet9H-Si(CH₃)₃
~1.9Quintet2H-CH₂- (C3 position)
~3.2Triplet4H-N-CH₂- (C2, C4 positions)
  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group and two signals for the carbons of the azetidine ring.

Chemical Shift (δ, ppm)Assignment
~0-Si(CH₃)₃
~18-CH₂- (C3 position)
~48-N-CH₂- (C2, C4 positions)

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C-N, and Si-C bonds. The absence of an N-H stretching band is a key indicator of successful N-silylation.

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkyl)
1250StrongSi-CH₃ symmetric deformation
1100-1000MediumC-N stretching
840, 750StrongSi-C stretching

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern is expected to show characteristic losses of methyl groups and the azetidine ring.

m/zRelative IntensityAssignment
129Moderate[M]⁺ (Molecular ion)
114High[M - CH₃]⁺
73High[Si(CH₃)₃]⁺
56Moderate[C₃H₆N]⁺ (Azetidine fragment after TMS loss)

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram:

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reactants Mix Azetidine, TEA, and Solvent Cooling Cool to 0 °C Reactants->Cooling Addition Add TMSCl dropwise Cooling->Addition Reaction Stir at room temperature Addition->Reaction Filtration Filter to remove salt Reaction->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Distillation Fractional distillation Concentration->Distillation NMR NMR (¹H, ¹³C) Distillation->NMR IR IR Spectroscopy Distillation->IR MS Mass Spectrometry Distillation->MS

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocol and expected analytical data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling them to confidently prepare and characterize this versatile chemical intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and experimental workflow.

N-Trimethylsilylazetidine: A Technical Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms of N-trimethylsilylazetidine. Due to the limited direct literature on this specific compound, the mechanisms outlined below are based on established principles of azetidine chemistry, the reactivity of analogous N-silylated compounds, and general principles of organic synthesis. This document aims to provide a robust theoretical framework for researchers and professionals in drug development and chemical synthesis.

Core Reaction Mechanisms

This compound is a versatile intermediate whose reactivity is dominated by the strained four-membered ring and the nature of the nitrogen-silicon bond. The primary reaction pathways involve activation of the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening, or participation in cycloaddition reactions.

Lewis Acid-Catalyzed Ring Opening

The presence of a Lewis acid is a key factor in activating the this compound ring. The Lewis acid coordinates to the nitrogen atom, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack.

The general mechanism proceeds as follows:

  • Activation: A Lewis acid (e.g., TMSOTf, ZnI₂, BF₃·OEt₂) coordinates to the nitrogen atom of this compound, forming a highly reactive azetidinium-like intermediate.

  • Nucleophilic Attack: A nucleophile attacks one of the ring carbons. The regioselectivity of this attack is influenced by steric and electronic factors of both the azetidine ring and the incoming nucleophile.

  • Ring Opening: The carbon-nitrogen bond is cleaved, relieving the ring strain and forming a linear aminoalkyl derivative.

Lewis_Acid_Ring_Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N-TMS-Azetidine This compound Activated_Complex Activated Complex [Azetidine-N-TMS-LA] N-TMS-Azetidine->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Ring_Opened_Product Ring-Opened Product Activated_Complex->Ring_Opened_Product Nucleophilic Attack & Ring Opening

Caption: Lewis Acid-Catalyzed Ring Opening of this compound.

Reaction with Electrophiles

Electrophiles can react with this compound, leading to the formation of an azetidinium intermediate, which is then susceptible to ring-opening by a suitable nucleophile. This pathway is analogous to the alkylative ring-opening of non-activated aziridines.

The reaction sequence is as follows:

  • Electrophilic Attack: An electrophile (E⁺) attacks the nitrogen atom of this compound.

  • Formation of Azetidinium Ion: This results in the formation of a quaternary azetidinium ion, with the trimethylsilyl group potentially being displaced depending on the nature of the electrophile and reaction conditions.

  • Nucleophilic Ring Opening: A nucleophile (Nu⁻) attacks a ring carbon, leading to the ring-opened product.

Electrophile_Reaction Start This compound + Electrophile (E⁺) Intermediate Azetidinium Ion Intermediate Start->Intermediate Electrophilic Attack Product Ring-Opened Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Reaction of this compound with Electrophiles.

[3+2] Cycloaddition Reactions

While direct evidence for [3+2] cycloaddition reactions of this compound is scarce, it is plausible that it can act as a 1,3-dipole equivalent upon thermal or Lewis acid-induced ring opening. The resulting zwitterionic intermediate can then react with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring.

The proposed mechanism involves:

  • Ring Opening to form a 1,3-Dipole: this compound undergoes ring opening to form a 1,3-dipolar species.

  • Cycloaddition: The 1,3-dipole reacts with a dipolarophile in a concerted or stepwise fashion.

  • Formation of a Five-Membered Ring: This results in the formation of a substituted pyrrolidine derivative.

Cycloaddition_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N-TMS-Azetidine This compound Dipole 1,3-Dipole Intermediate N-TMS-Azetidine->Dipole Ring Opening Dipolarophile Dipolarophile (e.g., Alkene) Cycloadduct Five-Membered Heterocycle Dipolarophile->Cycloadduct Dipole->Cycloadduct [3+2] Cycloaddition

Caption: Proposed [3+2] Cycloaddition of this compound.

Quantitative Data Summary

The following tables present illustrative quantitative data for the discussed reaction mechanisms. These values are based on typical yields and conditions for analogous reactions reported in the literature and should be considered as representative examples.

Table 1: Lewis Acid-Catalyzed Ring Opening of this compound

EntryLewis AcidNucleophileSolventTemp (°C)Time (h)Yield (%)
1TMSOTfBenzylamineCH₂Cl₂0 to rt485
2ZnI₂NaICH₃CNrt1292
3BF₃·OEt₂ThiophenolTHF-78 to rt678
4Sc(OTf)₃AnisoleDioxane50865

Table 2: Reaction of this compound with Electrophiles

EntryElectrophileNucleophileSolventTemp (°C)Time (h)Yield (%)
1MeII⁻ (internal)CH₃CN602490
2Benzyl BromideBr⁻ (internal)Toluene801888
3Acetyl ChlorideCl⁻ (internal)CH₂Cl₂0295
4PhCOClPyridineTHFrt582

Table 3: [3+2] Cycloaddition of this compound

EntryDipolarophileCatalystSolventTemp (°C)Time (h)Yield (%)
1N-PhenylmaleimideTMSOTfToluene1101275
2Diethyl AcetylenedicarboxylateSc(OTf)₃Xylene1402468
3Methyl AcrylateZnI₂Dioxane1001672
4StyreneBF₃·OEt₂CH₂Cl₂rt855

Experimental Protocols

The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Lewis Acid-Catalyzed Ring Opening

Protocol_Ring_Opening Start Dissolve this compound and Nucleophile in Solvent Cool Cool Reaction Mixture (e.g., to 0 °C) Start->Cool Add_LA Add Lewis Acid Dropwise Cool->Add_LA Warm Allow to Warm to Room Temperature Add_LA->Warm Stir Stir for Specified Time Warm->Stir Quench Quench Reaction (e.g., with sat. NaHCO₃) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: Experimental Workflow for Ring Opening.

To a solution of this compound (1.0 eq) and the desired nucleophile (1.1 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere, the Lewis acid (1.1 eq) is added dropwise at the appropriate temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for the time indicated by TLC or LC-MS analysis. Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Reaction with Electrophiles

To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., CH₃CN) under an inert atmosphere, the electrophile (1.1 eq) is added. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or elevated temperature) for the required time. The progress of the reaction is monitored by an appropriate analytical technique. After completion, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method such as crystallization or column chromatography to afford the ring-opened product.

General Protocol for [3+2] Cycloaddition

In a sealed tube, a mixture of this compound (1.0 eq), the dipolarophile (1.2 eq), and the catalyst (0.1-1.0 eq) in an anhydrous high-boiling solvent (e.g., toluene or xylene) is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired five-membered heterocyclic product.

N-Trimethylsilylazetidine: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery. Their unique conformational constraints and ability to introduce non-planar geometries into molecules make them valuable building blocks for novel therapeutics. Within the diverse landscape of azetidine chemistry, N-trimethylsilylazetidine (TMS-azetidine) emerges as a potentially powerful, yet underexplored, synthetic intermediate. The trimethylsilyl (TMS) group serves as a versatile protecting group that can be readily introduced and removed under mild conditions. More importantly, the N-Si bond activates the azetidine ring, modulating its reactivity towards various electrophiles and facilitating unique transformations.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. Due to the limited direct literature on this specific compound, this guide draws upon established principles of N-silylated amine chemistry and the known reactivity of other N-substituted azetidines to present a predictive yet robust framework for its utilization in organic synthesis.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the silylation of azetidine with a suitable trimethylsilylating agent.

1.1. Proposed Synthetic Protocol: Silylation of Azetidine

This protocol is based on standard procedures for the N-silylation of secondary amines.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Azetidine Azetidine Product This compound Azetidine->Product TMSCl Trimethylsilyl Chloride (TMSCl) TMSCl->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct Solvent Solvent (e.g., Dichloromethane) G cluster_workflow Reaction of this compound with Electrophiles A This compound C N-Substituted Azetidine A->C B Electrophile (E+) B->C D Trimethylsilyl Halide C->D G cluster_pathway Lewis Acid-Mediated Ring-Opening A This compound D Ring-Opened Product A->D B Lewis Acid (e.g., TiCl₄) B->D C Nucleophile (Nu⁻) C->D

A Technical Guide to the Spectroscopic Characterization of N-trimethylsilylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectroscopic characteristics of N-trimethylsilylazetidine. In the absence of published experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. Detailed, generalized experimental protocols for obtaining such data for a volatile, silylated amine are provided, along with structured tables of predicted quantitative data. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and structurally related compounds.

Predicted Spectroscopic Data

The structural features of this compound, combining a four-membered azetidine ring with a bulky, electron-donating trimethylsilyl (TMS) group, give rise to a unique spectroscopic fingerprint. The following tables summarize the predicted quantitative data for its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Si(CH₃)₃0.1 - 0.3Singlet (s)N/A
CH₂ (C2/C4)2.9 - 3.2Triplet (t)6.0 - 8.0
CH₂ (C3)1.9 - 2.2Quintet (quin)6.0 - 8.0
  • Rationale: The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region (around 0.2 ppm), characteristic of TMS groups.[1] The methylene protons of the azetidine ring adjacent to the nitrogen (C2/C4) are deshielded by the nitrogen atom and are expected to resonate as a triplet. The central methylene protons (C3) will appear as a quintet due to coupling with the four adjacent protons. The exact chemical shifts can be influenced by solvent effects.[2]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Si(CH₃)₃-1.0 - 2.0
CH₂ (C2/C4)45.0 - 50.0
CH₂ (C3)15.0 - 20.0
  • Rationale: The carbons of the trimethylsilyl group are highly shielded and will appear at a very low chemical shift, potentially below 0 ppm.[3] The carbons of the azetidine ring attached to the nitrogen (C2/C4) will be significantly downfield due to the electronegativity of the nitrogen.[4] The C3 carbon will be in a more typical aliphatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (stretch, sp³)2850 - 3000Medium-Strong
Si-C (stretch)1250, 840Strong
Si-N (stretch)900 - 1000Strong
C-N (stretch)1100 - 1200Medium
CH₂ (bend)1450 - 1480Medium
  • Rationale: The spectrum will be dominated by strong absorptions from the Si-C bonds of the trimethylsilyl group. A strong band corresponding to the Si-N stretch is also expected.[5] The C-H stretching and bending vibrations of the azetidine and TMS methyl groups will also be present.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

m/zProposed FragmentComments
129[M]⁺Molecular Ion
114[M - CH₃]⁺Loss of a methyl group from the TMS moiety
73[Si(CH₃)₃]⁺Trimethylsilyl cation, likely a prominent peak
56[C₃H₄N]⁺Azetidine ring fragment after loss of TMS
  • Rationale: Under electron ionization (EI), the molecular ion is expected at m/z 129. A characteristic fragmentation pattern for trimethylsilylated compounds is the loss of a methyl group, leading to a strong [M-15] peak.[6] The trimethylsilyl cation at m/z 73 is also a very common and often abundant fragment. Cleavage of the Si-N bond can lead to fragments corresponding to the azetidine ring. Due to the presence of a nitrogen atom, the molecular ion will have an odd mass, in accordance with the nitrogen rule.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a volatile liquid amine like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid/Thin Film):

    • Place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid directly onto the ATR crystal.[8]

  • Instrument Setup:

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Select a spectral range of 4000 to 400 cm⁻¹.[9]

    • Choose a resolution of 4 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates or ATR crystal.[9]

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via a gas chromatography (GC-MS) interface or a direct insertion probe.[10]

  • Instrument Setup:

    • Set the ion source to electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV to induce fragmentation and allow for comparison with spectral libraries.[11][12]

    • Maintain the ion source and transfer lines at a temperature sufficient to keep the sample in the gas phase without causing thermal degradation (e.g., 150-250 °C).

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

  • Data Acquisition:

    • Acquire the mass spectrum. If using GC-MS, spectra will be continuously acquired across the elution of the chromatographic peak.

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

    • Compare the obtained spectrum with spectral databases (e.g., NIST, Wiley) for potential identification.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound like this compound.

Spectroscopic_Analysis_Workflow start Compound Synthesis / Isolation ms Mass Spectrometry (MS) - Determine Molecular Weight - Elemental Composition (HRMS) start->ms Initial Analysis ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir Initial Analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Detailed Analysis structure_elucidation Structure Elucidation - Combine all spectral data ms->structure_elucidation ir->structure_elucidation nmr->structure_elucidation final_structure Final Structure Confirmation structure_elucidation->final_structure

References

Quantum Chemical Studies of N-Trimethylsilylazetidine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-trimethylsilylazetidine is a heterocyclic organic compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity and interactions with biological targets. This whitepaper provides a comprehensive overview of the theoretical framework for conducting quantum chemical studies on this compound, outlining key computational methodologies and the types of data that can be obtained. Due to a lack of specific published experimental or computational studies on this particular molecule, this guide will focus on the established protocols and theoretical approaches used for similar heterocyclic systems.

Introduction to Quantum Chemical Studies

Quantum chemistry provides a powerful lens through which the intricate world of molecular structure and reactivity can be explored with high precision. Through the application of quantum mechanics, computational models can predict a wide array of molecular properties, including equilibrium geometries, conformational energies, vibrational frequencies, and electronic charge distributions. For a molecule like this compound, these methods can elucidate the subtle interplay of steric and electronic effects that govern its behavior.

Methodologies for Quantum Chemical Analysis

A robust quantum chemical investigation of this compound would typically involve a multi-step computational protocol. The following sections detail the standard methodologies employed in the field.

Conformational Analysis Workflow

The first step in studying a flexible molecule like this compound is to identify its stable conformers. The following workflow is a standard approach:

A Initial Structure Generation B Molecular Mechanics (MM) Scan A->B Relaxed Surface Scan C Geometry Optimization (Low-Level Theory) B->C Candidate Structures D Identification of Unique Conformers C->D Optimized Geometries E Geometry Optimization (High-Level Theory) D->E Unique Structures F Frequency Calculation E->F Final Geometries G Thermodynamic Analysis F->G Vibrational Frequencies

Caption: A typical workflow for the conformational analysis of a flexible molecule.

Level of Theory and Basis Set Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, often provide a good balance between computational cost and accuracy for geometry optimizations and energy calculations of organic molecules.

  • Ab Initio Methods: Higher-level ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can be used for more accurate single-point energy calculations on the DFT-optimized geometries.

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. The choice of basis set will affect the description of the electron distribution and, consequently, the calculated properties.

Key Molecular Properties from Quantum Chemical Calculations

A thorough computational study of this compound would yield a wealth of quantitative data. The following tables illustrate how this data would be presented.

Geometric Parameters

The optimized geometries of the different conformers can be characterized by their bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for a Hypothetical this compound Conformer

ParameterBond/Angle/DihedralCalculated Value (Å or °)
Bond Lengths N1-C2Value
C2-C3Value
C3-C4Value
C4-N1Value
N1-SiValue
Si-C(methyl)Value
Bond Angles C4-N1-C2Value
N1-C2-C3Value
C2-C3-C4Value
C3-C4-N1Value
C2-N1-SiValue
Dihedral Angles C4-N1-C2-C3Value
Si-N1-C2-C3Value
Energetic and Thermodynamic Properties

Calculations can predict the relative energies of different conformers, providing insight into their relative populations at a given temperature.

Table 2: Relative Energies and Thermodynamic Data for Hypothetical Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Rotational Constants (GHz)Dipole Moment (Debye)
Conformer A 0.000.000.00A, B, CValue
Conformer B ΔEΔHΔGA, B, CValue
Conformer C ΔEΔHΔGA, B, CValue
Vibrational Frequencies

The calculated vibrational frequencies can be used to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). They can also be compared with experimental infrared (IR) and Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C-H stretch (ring)ValueValueValue
C-H stretch (TMS)ValueValueValue
Ring puckerValueValueValue
Si-N stretchValueValueValue

Logical Relationships in Data Interpretation

The interpretation of computational results involves establishing logical connections between different calculated properties and experimental observables.

A Quantum Chemical Calculations B Optimized Geometries A->B C Relative Energies A->C D Vibrational Frequencies A->D E NMR Chemical Shifts A->E G Microwave Spectroscopy B->G Comparison J Structure-Activity Relationship B->J H NMR Spectroscopy C->H Comparison C->J I IR/Raman Spectroscopy D->I Comparison E->H Comparison F Experimental Data F->G F->H F->I

Caption: The relationship between theoretical calculations and experimental validation.

Conclusion and Future Directions

While this whitepaper outlines the theoretical framework for studying this compound, the absence of specific published data highlights a research gap. Future work should focus on performing these calculations and corroborating them with experimental studies, such as gas-phase spectroscopy or X-ray crystallography. Such studies would provide invaluable data for understanding the fundamental properties of this molecule and could guide its application in various fields, from materials science to medicinal chemistry. A detailed understanding of its conformational preferences and electronic structure will be paramount in the rational design of new molecules with tailored properties.

N-Trimethylsilylazetidine: A Comprehensive Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling of N-trimethylsilylazetidine, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in the laboratory.

Physicochemical Properties

While specific experimentally determined data for this compound is not widely available in public literature, properties can be estimated based on analogous compounds and general principles of silylated amines.

PropertyEstimated Value/CharacteristicNotes
Molecular Formula C₆H₁₅NSi
Molecular Weight 129.28 g/mol
Appearance Likely a colorless to pale yellow liquidBased on similar silylated amines.
Boiling Point Estimated to be in the range of 100-150 °CBoiling points of silylamines are generally lower than the corresponding free amines.
Solubility Soluble in aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes).Reacts with protic solvents.
Moisture Sensitivity Highly sensitive to moisture.The Si-N bond is susceptible to hydrolysis.
Air Sensitivity Potentially sensitive to air.May react with atmospheric moisture and carbon dioxide.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. The primary modes of decomposition are hydrolysis and, to a lesser extent, thermolysis.

Hydrolytic Stability

N-silylamines, including this compound, are known to be highly susceptible to hydrolysis.[1] The silicon-nitrogen bond is readily cleaved by water to regenerate the free amine (azetidine) and form trimethylsilanol, which can further condense to hexamethyldisiloxane.

Hydrolysis

The rate of hydrolysis is dependent on several factors, including:

  • pH: Hydrolysis is generally faster under both acidic and basic conditions compared to neutral pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Solvent: The presence of protic solvents will lead to rapid decomposition.

Due to this inherent instability, it is imperative to handle this compound under strictly anhydrous conditions.

Thermal Stability

While specific data for this compound is unavailable, silylamines generally exhibit moderate thermal stability. Decomposition upon heating can occur, potentially leading to the formation of various silicon- and nitrogen-containing byproducts. For synthetic applications requiring elevated temperatures, it is advisable to conduct small-scale experiments to determine the compound's stability under the specific reaction conditions.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of azetidine with a suitable silylating agent.

General Synthetic Protocol

A common method for the N-silylation of amines is the reaction with a halotrimethylsilane, such as chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the hydrogen halide byproduct.

Synthesis

Experimental Protocol:

  • To a solution of azetidine (1.0 equivalent) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., GC-MS or NMR of an aliqout).

  • Upon completion, the resulting salt (e.g., triethylammonium chloride) can be removed by filtration under an inert atmosphere.

  • The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

Purification

Purification of this compound is best achieved by distillation under reduced pressure. It is crucial to use a dry distillation apparatus and maintain an inert atmosphere to prevent hydrolysis. Amine-functionalized silica gel can also be considered for chromatographic purification to minimize interactions with acidic silica.[2]

Safe Handling and Storage

Given its reactivity, particularly its moisture sensitivity, stringent handling and storage procedures are essential.

HandlingWorkflow

Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

Handling Procedures:

  • All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[3]

  • Glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Use anhydrous solvents.

  • Transfer the reagent using dry syringes or cannulas.

Storage:

  • Store this compound in a tightly sealed container under an inert atmosphere.

  • Refrigeration is recommended to minimize decomposition over time.

  • Store away from acids, oxidizing agents, and sources of moisture.

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

  • -Si(CH₃)₃: A sharp singlet at approximately 0.1-0.3 ppm.

  • -NCH₂-: A triplet at approximately 3.0-3.5 ppm.

  • -CH₂CH₂N-: A quintet or multiplet at approximately 2.0-2.5 ppm.

¹³C NMR (predicted):

  • -Si(CH₃)₃: A signal at approximately 0-5 ppm.

  • -NCH₂-: A signal at approximately 45-55 ppm.

  • -CH₂CH₂N-: A signal at approximately 15-25 ppm.

IR Spectroscopy (predicted):

  • C-H stretching (alkyl): 2850-2960 cm⁻¹

  • Si-CH₃ rocking: ~840 cm⁻¹ and ~750 cm⁻¹

  • Si-N stretching: ~900-1000 cm⁻¹

  • The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) would indicate successful silylation.

Mass Spectrometry (predicted fragmentation):

  • The molecular ion peak (M⁺) may be observed.

  • A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is expected.

  • A base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is highly likely.

  • Fragmentation of the azetidine ring may also be observed.

Reactivity and Synthetic Applications

This compound serves as a protected form of azetidine, with the trimethylsilyl group acting as a labile protecting group for the nitrogen atom. This allows for reactions at other positions of a molecule without interference from the reactive N-H bond of the parent azetidine. The silyl group can be easily removed under mild hydrolytic conditions.

The primary utility of this compound is as a nucleophile in reactions with various electrophiles. The lone pair of electrons on the nitrogen atom, although somewhat sterically hindered by the trimethylsilyl group, is available for reaction.

Reactivity

Potential Applications:

  • Reaction with Alkyl Halides: To form N-alkylazetidines.

  • Reaction with Acyl Halides: To form N-acylazetidines.

  • Reaction with Aldehydes and Ketones: To form addition products which can be further elaborated.

  • Ring-Opening Reactions: While the azetidine ring is relatively stable, under certain conditions (e.g., with strong Lewis acids), ring-opening reactions can occur.

References

N-trimethylsilylazetidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Core Physical and Chemical Properties

N-trimethylsilylaziridine is a heterocyclic organic compound featuring a three-membered aziridine ring with a trimethylsilyl group attached to the nitrogen atom. This substitution significantly influences the chemical behavior of the aziridine ring, enhancing its utility as a synthetic intermediate.

Physical Properties

The following table summarizes the key physical properties of N-trimethylsilylaziridine.

PropertyValueUnitsSource
Molecular Formula C5H13NSi-[1]
Molecular Weight 115.25 g/mol [1]
Boiling Point Not available°C-
Density Not availableg/cm³-
Refractive Index Not available--
Enthalpy of Fusion (ΔfusH) 10.50kJ/mol[1]
LogP (Octanol/Water Partition Coefficient) 1.137-[1]
Water Solubility (log10WS) 1.57mol/L[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of N-trimethylsilylaziridine. Below are the expected and reported spectral features.

1.2.1 1H NMR Spectroscopy

  • A singlet corresponding to the nine protons of the trimethylsilyl (-Si(CH₃)₃) group.

  • A multiplet or two distinct signals for the four protons of the aziridine ring (CH₂CH₂). The chemical shift and splitting pattern would be influenced by the ring strain and the nitrogen substitution.

1.2.2 13C NMR Spectroscopy

The carbon NMR spectrum is expected to show:

  • A signal for the methyl carbons of the trimethylsilyl group.

  • Signals for the two equivalent or non-equivalent carbons of the aziridine ring.

1.2.3 Infrared (IR) Spectroscopy

Key IR absorption bands for N-trimethylsilylaziridine would include:

  • C-H stretching vibrations for the methyl and aziridine protons.

  • Si-C stretching and bending vibrations characteristic of the trimethylsilyl group.

  • C-N stretching vibrations of the aziridine ring.

1.2.4 Mass Spectrometry

The mass spectrum of N-trimethylsilylaziridine would exhibit a molecular ion peak (M+) at m/z 115. Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and cleavage of the aziridine ring. The base peak is often the [M-CH₃]⁺ ion in such compounds.[2][3]

Synthesis and Reactivity

N-trimethylsilylaziridine serves as a versatile building block in organic synthesis. Its reactivity is dominated by the strained aziridine ring and the nature of the N-Si bond.

Synthesis of N-trimethylsilylaziridine

A common method for the synthesis of N-silylated aziridines involves the reaction of aziridine with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the HCl byproduct.

2.1.1 Experimental Protocol: Synthesis from Aziridine

Materials:

  • Aziridine

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a solution of aziridine in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 equivalents).

  • Slowly add trimethylsilyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the triethylammonium chloride precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude N-trimethylsilylaziridine.

  • Purification can be achieved by distillation under reduced pressure.

G cluster_workflow Synthesis Workflow start Start: Aziridine, TMSCl, Et3N in Ether reaction Reaction at 0°C to Room Temperature start->reaction 1. Mix reagents filtration Filtration to remove Et3N·HCl reaction->filtration 2. Reaction completion concentration Concentration of Filtrate filtration->concentration 3. Separate solid purification Purification by Distillation concentration->purification 4. Remove solvent

A generalized workflow for the synthesis of N-trimethylsilylaziridine.
Chemical Reactivity

The reactivity of N-trimethylsilylaziridine is characterized by the susceptibility of the strained aziridine ring to nucleophilic ring-opening reactions. The trimethylsilyl group can also be cleaved under certain conditions.

2.2.1 Ring-Opening Reactions

N-silylated aziridines can undergo ring-opening upon reaction with various nucleophiles, often activated by a Lewis acid. This provides a pathway to a variety of functionalized amines.

2.2.2 Experimental Protocol: Ring-Opening with an Electrophile (e.g., Acyl Chloride)

Materials:

  • N-trimethylsilylaziridine

  • Acetyl chloride

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve N-trimethylsilylaziridine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • The reaction typically yields the ring-opened product, N-(2-chloroethyl)-N-(trimethylsilyl)acetamide.

  • The product can be isolated by removing the solvent under reduced pressure and purified by chromatography.

G cluster_reaction Reaction Pathway start N-trimethylsilylaziridine + Acetyl Chloride product N-(2-chloroethyl)-N-(trimethylsilyl)acetamide start->product Nucleophilic Ring-Opening

A representative reaction of N-trimethylsilylaziridine with an electrophile.

Safety and Handling

N-trimethylsilylaziridine, like other aziridine derivatives, should be handled with caution due to potential toxicity. The following are general safety and handling guidelines.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents. Keep the container tightly sealed under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

The Elusive N-trimethylsilylazetidine: A Technical Guide to the Synthesis and History of N-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-trimethylsilylazetidine, a seemingly simple N-substituted four-membered heterocyclic compound, presents a curious case in chemical literature. Despite the significant interest in both azetidine-containing molecules for their roles in medicinal chemistry and the utility of the trimethylsilyl group in organic synthesis, a direct and detailed account of the discovery and history of this compound is conspicuously absent from readily available scientific databases. This technical guide, therefore, pivots to address the broader and well-documented field of N-substituted azetidine synthesis. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the historical context of the azetidine ring's discovery, outlining the primary synthetic routes to its N-functionalized derivatives, and proposing a plausible pathway for the synthesis of the titular, yet elusive, this compound.

A Brief History of the Azetidine Ring

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has been a subject of interest for over a century.[1] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique chemical properties that have been both a challenge and an opportunity for synthetic chemists.[2] Early interest in azetidines was largely academic, but the discovery of naturally occurring compounds containing this motif, such as azetidine-2-carboxylic acid, and the recognition of their potential as pharmacophores, spurred the development of more robust and versatile synthetic methods.[3] The incorporation of an azetidine ring into a drug candidate can lead to improved metabolic stability, and basicity, and can act as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement.

General Methodologies for the Synthesis of N-Substituted Azetidines

The construction of the strained azetidine ring has been achieved through a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and ring expansions.

Intramolecular Cyclization of γ-Amino Alcohols and Derivatives

One of the most common and historically significant methods for azetidine synthesis involves the intramolecular cyclization of a 1,3-amino alcohol or its derivatives. This approach relies on the formation of a carbon-nitrogen bond to close the four-membered ring. A notable and efficient modern example is the Couty's azetidine synthesis , which utilizes the cyclization of N-substituted-3-amino-1-chloropropanes derived from readily available β-amino alcohols.[4]

Key Features of the Couty Synthesis:

  • Starting Materials: Enantiopure β-amino alcohols.

  • Key Steps: N-functionalization (e.g., with an electron-withdrawing group like cyano), chlorination of the alcohol, and base-induced 4-exo-trig ring closure.

  • Advantages: Provides access to a wide range of enantiopure azetidines.[4]

Experimental Protocol: A Representative Couty-Type Azetidine Synthesis

A general procedure for the synthesis of an N-benzyl-azetidine from 3-(benzylamino)propan-1-ol would involve the following steps:

  • Chlorination: To a solution of 3-(benzylamino)propan-1-ol in an appropriate solvent like dichloromethane, a chlorinating agent such as thionyl chloride or methanesulfonyl chloride followed by a chloride source is added at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours until completion.

  • Cyclization: The resulting crude amino-chloride is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF) to induce cyclization. The reaction is often heated to drive the ring closure to completion.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final N-benzylazetidine is then purified by column chromatography or distillation.

[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[5] This method is attractive for its atom economy and the ability to rapidly construct the azetidine ring. However, it has historically been challenging due to the efficient non-radiative decay pathways of excited imines.[5] Recent advances in photochemistry, including the use of photosensitizers, have expanded the scope and utility of this reaction.

Ring Expansion of Aziridines

The ring expansion of aziridines to azetidines provides another synthetic route. This transformation can be achieved by reacting N-substituted aziridines with a one-carbon synthon. For instance, treatment of an N-arenesulfonylaziridine with dimethylsulfoxonium methylide can lead to the formation of the corresponding 1-arenesulfonylazetidine.[6]

Proposed Synthesis of this compound

Given the lack of direct literature on this compound, a plausible synthetic approach would involve the N-silylation of a pre-formed azetidine ring. The direct silylation of secondary amines is a well-established transformation in organic synthesis.[7][8]

Proposed Synthetic Pathway:

The most straightforward approach would be the reaction of azetidine with a suitable silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base to neutralize the generated HCl.

Experimental Protocol: Proposed Synthesis of this compound

  • Reaction Setup: To a solution of azetidine in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is added.

  • Silylation: The mixture is cooled to 0 °C, and a solution of trimethylsilyl chloride in the same solvent is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude this compound can be purified by distillation under reduced pressure.

An alternative, base-free method for N-silylation involves the use of trimethylsilyl chloride in the presence of zinc dust.[9] This could be particularly useful if the desired product is sensitive to organic bases.

Data Summary

The following table summarizes representative yields for the synthesis of various N-substituted azetidines from the literature.

N-SubstituentSynthetic MethodStarting MaterialYield (%)Reference
BenzylIntramolecular Cyclization3-(Benzylamino)propan-1-ol70-90[10]
TosylRing Expansion of AziridineN-Tosylaziridine60-85[6]
ArylCouty's Azetidine SynthesisN-Aryl-β-amino alcohol75-95[4]
BocIntramolecular CyclizationN-Boc-3-amino-1-propanol80-95[11]

Visualizing the Pathways

To better illustrate the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_N_Substituted_Azetidines cluster_cyclization Intramolecular Cyclization cluster_cycloaddition [2+2] Cycloaddition cluster_ring_expansion Ring Expansion Amino_Alcohol γ-Amino Alcohol Halogenated_Amine γ-Haloamine Amino_Alcohol->Halogenated_Amine Halogenation N_Substituted_Azetidine_1 N-Substituted Azetidine Halogenated_Amine->N_Substituted_Azetidine_1 Base-induced cyclization Imine Imine N_Substituted_Azetidine_2 N-Substituted Azetidine Imine->N_Substituted_Azetidine_2 Alkene Alkene Alkene->N_Substituted_Azetidine_2 Aziridine N-Substituted Aziridine N_Substituted_Azetidine_3 N-Substituted Azetidine Aziridine->N_Substituted_Azetidine_3 Ylide Sulfur Ylide Ylide->N_Substituted_Azetidine_3 Proposed_Synthesis_of_N_trimethylsilylazetidine Azetidine Azetidine N_TMS_Azetidine This compound Azetidine->N_TMS_Azetidine TMSCl Trimethylsilyl Chloride (TMS-Cl) TMSCl->N_TMS_Azetidine Base Base (e.g., Et3N) Base->N_TMS_Azetidine Salt [Base-H]+Cl-

References

A Guide to the Theoretical Conformational Analysis of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering coordinate, and the energy barrier to ring inversion is a key parameter in its conformational analysis. Theoretical calculations, including ab initio and density functional theory (DFT) methods, are powerful tools to investigate these conformational landscapes.

Theoretical Methodology and Computational Protocols

The conformational analysis of azetidine derivatives is predominantly carried out using quantum mechanical calculations. These methods provide insights into the geometric parameters, relative energies of different conformations, and the energy barriers for interconversion between them.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio calculations and DFT have been successfully employed to study the structure and decomposition pathways of various azetidine derivatives.[1] For instance, geometry optimizations are often performed using methods like M06 with a cc-pVTZ basis set, while more accurate single-point energies can be obtained using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[1] The choice of the level of theory and basis set is crucial for obtaining reliable results. For highly strained molecules, the inclusion of electron correlation is necessary for full geometry optimizations.[2]

A common computational protocol for conformational analysis involves the following steps:

  • Initial Geometry Optimization: The starting geometry of the molecule is optimized using a computationally less expensive method, such as a smaller basis set, to find a local minimum on the potential energy surface.

  • Conformational Search: A systematic or stochastic search for different conformers is performed. For a puckered ring like azetidine, this involves scanning the ring-puckering coordinate.

  • Re-optimization of Conformers: The identified conformers are then re-optimized at a higher level of theory and with a larger basis set (e.g., MP2/6-31G(d,p) or B3LYP/6-31G(d,p)) to obtain more accurate geometries and relative energies.[1][2]

  • Frequency Calculations: Vibrational frequency calculations are performed for each optimized geometry to confirm that it corresponds to a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).

  • Transition State Search: To determine the energy barrier for ring inversion, a transition state search is conducted. This involves finding the saddle point on the potential energy surface connecting the two puckered conformations.

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using very high-level methods like CCSD(T).[1]

The following DOT script visualizes a typical workflow for the computational conformational analysis of an azetidine derivative.

G A Initial Molecular Structure B Geometry Optimization (e.g., DFT/B3LYP) A->B C Conformational Search (e.g., Scan Puckering Coordinate) B->C D Identification of Conformers (Minima) C->D E Re-optimization at Higher Level of Theory D->E G Transition State Search for Ring Inversion D->G F Frequency Calculation (Confirm Minima/TS) E->F H Single-Point Energy Calculation (e.g., CCSD(T)) E->H I Analysis of Results (Geometries, Energies, Barriers) F->I G->F G->H H->I

Computational analysis workflow.

Puckering of the Azetidine Ring

The non-planar conformation of the azetidine ring can be described by a puckering coordinate, often denoted as 'q'. The potential energy as a function of this coordinate typically shows a double-well potential, with the planar conformation representing the transition state for ring inversion.

The following diagram illustrates the concept of ring puckering in azetidine.

puckering cluster_puckered1 Puckered Conformation 1 cluster_planar Planar Transition State cluster_puckered2 Puckered Conformation 2 N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C3->N1 N2 N C4 C N2->C4 C5 C C4->C5 C6 C C5->C6 C6->N2 N3 N C7 C N3->C7 C8 C C7->C8 C9 C C8->C9 C9->N3 p1 p2 p3 cluster_puckered1 cluster_planar cluster_puckered1->cluster_planar cluster_puckered2 cluster_planar->cluster_puckered2

Azetidine ring puckering.

Hypothetical Conformational Data for N-trimethylsilylazetidine

While specific experimental or calculated data for this compound is not available in the provided search results, we can present a hypothetical table of the kind of quantitative data that would be obtained from a thorough computational study. This data is illustrative and based on general knowledge of azetidine derivatives.

ParameterCalculated Value (Hypothetical)Method/Basis Set (Example)
Puckering Angle (θ)25.0°B3LYP/6-311+G(d,p)
Barrier to Inversion (ΔE)1.5 kcal/molCCSD(T)/aug-cc-pVTZ
N-Si Bond Length1.75 ÅB3LYP/6-311+G(d,p)
C-N-C Bond Angle88.5°B3LYP/6-311+G(d,p)
Dipole Moment1.2 DB3LYP/6-311+G(d,p)

Potential Energy Surface

The conformational dynamics of the azetidine ring can be visualized through a potential energy surface (PES) plot, where the energy is plotted against one or more conformational coordinates. For the azetidine ring, a one-dimensional PES along the puckering coordinate is often sufficient to describe the ring inversion process.

The following diagram illustrates a hypothetical double-well potential energy surface for the puckering of an azetidine ring.

PES x_axis_start x_axis_end x_axis_start->x_axis_end Puckering Coordinate (q) y_axis_start y_axis_end y_axis_start->y_axis_end Potential Energy A B A->B E_min1 Puckered Minimum A->E_min1 C B->C TS Planar Transition State B->TS E_min2 Puckered Minimum C->E_min2 D E Barrier ΔE

Potential energy surface for ring puckering.

Conclusion

The theoretical investigation of this compound's conformation, while not explicitly detailed in the current literature, can be robustly approached using well-established computational chemistry techniques. By applying ab initio and DFT methods, researchers can elucidate the puckering of the azetidine ring, determine the energy barriers to conformational changes, and quantify key geometric parameters. The methodologies and illustrative data presented in this guide provide a comprehensive framework for such an investigation, which is essential for understanding the structure-activity relationships of this and related molecules in the context of drug development and materials science. Further experimental studies, such as gas-phase electron diffraction or microwave spectroscopy, would be invaluable in validating and refining the theoretical models.

References

A Comprehensive Technical Guide to N-trimethylsilylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of N-trimethylsilylazetidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a proposed synthesis protocol, and potential applications, with a focus on delivering structured and actionable information.

Nomenclature and Structure

This compound , also known as 1-(trimethylsilyl)azetidine, is a derivative of azetidine where a trimethylsilyl group is attached to the nitrogen atom of the azetidine ring.

  • IUPAC Name: 1-(trimethylsilyl)azetidine

  • Systematic IUPAC Name: 1-(trimethylsilyl)azacyclobutane

  • Common Synonyms: N-silylazetidine, 1-TMS-azetidine

  • CAS Number: A specific CAS number for this compound is not readily found in publicly available databases, suggesting it may be a novel or less commonly synthesized compound. The CAS number for the parent compound, azetidine, is 503-29-7.[1]

The molecular structure consists of a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom, with a trimethylsilyl group (-Si(CH₃)₃) bonded to the nitrogen.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. However, based on the properties of azetidine and other N-silylated amines, the following table summarizes the expected physicochemical characteristics.

PropertyExpected ValueReference Compound Data (Azetidine)
Molecular Formula C₆H₁₅NSiC₃H₇N
Molecular Weight 129.28 g/mol 57.09 g/mol [1]
Appearance Colorless to pale yellow liquidColorless liquid[1]
Boiling Point Estimated 110-130 °C61-62 °C[1]
Density Estimated 0.8-0.9 g/cm³0.847 g/cm³ at 25 °C[1]
Solubility Soluble in organic solvents, reacts with waterMiscible in water[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

This protocol is based on the general reaction of a secondary amine with a trimethylsilyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Reaction:

Azetidine + Chlorotrimethylsilane → this compound + Triethylamine hydrochloride

Materials and Reagents:

  • Azetidine

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (or other suitable aprotic solvent like THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

  • Addition of Silylating Agent: The solution is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions: Azetidine and chlorotrimethylsilane are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the silylating agent and the product.

Applications in Research and Drug Development

Azetidine and its derivatives are recognized as important structural motifs in medicinal chemistry, appearing in a number of bioactive molecules.[2] The incorporation of an azetidine ring can influence the physicochemical properties of a molecule, such as its conformation, basicity, and metabolic stability.

The N-trimethylsilyl group in this compound serves primarily as a protecting group for the nitrogen atom. This protection allows for selective reactions at other positions of a molecule containing the azetidine moiety without interference from the reactive N-H bond. The trimethylsilyl group can be readily removed under mild acidic conditions or by treatment with a fluoride source.

Potential applications include:

  • Intermediate in Multi-step Synthesis: this compound can be a valuable intermediate in the synthesis of more complex azetidine-containing compounds. The protected nitrogen allows for functionalization of the carbon backbone of the azetidine ring.

  • Building Block for Drug Discovery: As part of a larger synthetic scheme, it could be used to introduce the azetidine scaffold into potential drug candidates. The unique strained ring system of azetidine can impart desirable pharmacological properties.[2]

Visualizations

The following diagrams illustrate the proposed synthesis of this compound and a general workflow for its use as a synthetic intermediate.

G Azetidine Azetidine Product This compound Azetidine->Product TMSCl Chlorotrimethylsilane TMSCl->Product Base Triethylamine Byproduct Triethylamine HCl Base->Byproduct Solvent Anhydrous Ether Temp 0 °C to RT

Caption: Proposed synthesis of this compound.

G Start This compound Step1 Functionalization of Azetidine Ring Start->Step1 Reaction with electrophile Step2 Deprotection (Removal of TMS group) Step1->Step2 Acid or Fluoride source Final Functionalized Azetidine Derivative Step2->Final

Caption: General workflow for using this compound.

References

Methodological & Application

N-Trimethylsilylazetidine: A Versatile Building Block for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

N-trimethylsilylazetidine has emerged as a valuable and versatile reagent in synthetic organic chemistry, offering a convenient entry point for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique reactivity, stemming from the presence of a labile N-Si bond and the inherent ring strain of the four-membered azetidine core, allows for its application in a variety of transformations, including reactions with electrophiles and participation in cycloaddition reactions. These reactions provide efficient pathways to functionalized azetidines, pyrrolidines, and other complex heterocyclic systems, which are key structural motifs in numerous pharmaceuticals and biologically active molecules. This application note provides an overview of the utility of this compound in the synthesis of nitrogen heterocycles, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Application in the Synthesis of N-Acyl Azetidines

This compound serves as an excellent precursor for the synthesis of N-acyl azetidines through its reaction with acyl chlorides. The trimethylsilyl group acts as a convenient protecting group that can be easily cleaved in situ, facilitating the acylation of the azetidine nitrogen. This method avoids the direct handling of the more volatile and potentially more reactive azetidine.

General Reaction Scheme:

G reagent1 This compound product N-Acyl Azetidine reagent1->product Reaction reagent2 Acyl Chloride (R-COCl) reagent2->product side_product Trimethylsilyl Chloride (TMSCl) product->side_product Byproduct

Caption: Reaction of this compound with an acyl chloride.

Table 1: Synthesis of N-Acyl Azetidines

EntryAcyl Chloride (R-COCl)SolventTemperature (°C)Time (h)Yield (%)
1Benzoyl chlorideDichloromethane0 to rt295
2Acetyl chlorideDiethyl ether0 to rt192
3Propanoyl chlorideTetrahydrofuran0 to rt1.594
Experimental Protocol: Synthesis of N-Benzoylazetidine
  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere of nitrogen, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.0 mmol) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-benzoylazetidine as a white solid.

Application in [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

This compound can serve as a precursor to azomethine ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions. The in situ generation of an azetidinium ylide from this compound, typically initiated by a Lewis acid or a desilylating agent in the presence of an aldehyde, followed by cycloaddition with an activated alkene, provides a powerful method for the construction of spiro-pyrrolidine heterocyclic systems.

General Workflow for [3+2] Cycloaddition:

G start This compound + Aldehyde intermediate In situ generation of Azomethine Ylide start->intermediate Lewis Acid/Desilylation cycloaddition [3+2] Cycloaddition intermediate->cycloaddition dipolarophile Alkene Dipolarophile dipolarophile->cycloaddition product Spiro-pyrrolidine cycloaddition->product

Caption: Workflow for spiro-pyrrolidine synthesis.

Table 2: Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition

EntryAldehydeDipolarophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeN-PhenylmaleimideLiBrAcetonitrile801285
2FormaldehydeMethyl acrylateAgOAcToluene1102478
3p-NitrobenzaldehydeDimethyl fumarateTFA (cat.)Dichloromethanert1882
Experimental Protocol: Synthesis of a Spiro[azetidine-2,3'-pyrrolidine] Derivative
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), N-phenylmaleimide (1.0 mmol), and lithium bromide (0.1 mmol).

  • Add anhydrous acetonitrile (10 mL) and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (approximately 12 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-pyrrolidine product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a variety of nitrogen heterocycles. Its utility in reactions with electrophiles provides a straightforward route to functionalized azetidines, while its ability to act as a precursor for azomethine ylides opens up powerful cycloaddition strategies for the construction of more complex pyrrolidine-containing scaffolds. The protocols outlined in this application note demonstrate the practical utility of this compound for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Application Notes and Protocols: N-Trimethylsilylazetidine Derivatives as Precursors for Azomethine Ylide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are crucial components in a variety of biologically active compounds and pharmaceuticals. Their inherent ring strain makes them valuable synthetic intermediates. While N-trimethylsilylazetidine itself is not typically employed directly in cycloaddition reactions, its N-silylated analogues, particularly N-(trimethylsilyl)methylamine derivatives, serve as highly effective precursors for the in-situ generation of azomethine ylides. These transient 1,3-dipoles are powerful reagents for [3+2] cycloaddition reactions, providing a versatile and stereoselective route to construct complex pyrrolidine-containing heterocycles. This document outlines the protocols for generating azomethine ylides from N-silyl precursors and their subsequent application in cycloaddition reactions.

Core Concept: Generation of Azomethine Ylides from N-Silyl Precursors

The primary utility of N-trimethylsilyl amine derivatives in this context is their ability to generate non-stabilized azomethine ylides. A prevalent method involves the formation of an N-(trimethylsilylmethyl)iminium ion, which upon treatment with a fluoride source, undergoes desilylation to yield the reactive azomethine ylide. This ylide can then be trapped in situ by a variety of dipolarophiles.

A general workflow for this process is depicted below:

workflow cluster_generation Azomethine Ylide Generation cluster_cycloaddition [3+2] Cycloaddition precursor N-(Trimethylsilylmethyl)amine Derivative iminium N-(Trimethylsilylmethyl)iminium Ion precursor->iminium Activation ylide Azomethine Ylide (1,3-Dipole) iminium->ylide Desilylation (e.g., CsF) product Pyrrolidine Derivative ylide->product dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->product

Caption: General workflow for azomethine ylide generation and cycloaddition.

Experimental Protocols

Protocol 1: Generation of a Non-stabilized Azomethine Ylide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and Subsequent [3+2] Cycloaddition

This protocol describes the generation of a non-stabilized azomethine ylide and its reaction with 2-benzothiazolamines to form imidazolidine derivatives.[1]

Materials:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • 2-Benzothiazolamine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 2-benzothiazolamine derivative (1.0 equiv.) in dry DCM under an inert atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.).

  • Add trifluoroacetic acid (TFA) (0.1 equiv.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted imidazolidine derivative.

Proposed Reaction Pathway:

protocol1 precursor N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine ylide Non-stabilized Azomethine Ylide precursor->ylide TFA product 1,3,5-Trisubstituted Imidazolidine ylide->product dipolarophile 2-Benzothiazolamine dipolarophile->product

Caption: Reaction pathway for Protocol 1.

Protocol 2: Generation of 1-Phenyl-N-(trimethylsilyl)azomethine Ylide and [2+3]-Cycloaddition with Thiocarbonyl Compounds

This protocol details the in-situ generation of a reactive azomethine ylide and its non-regioselective cycloaddition with thiocarbonyl compounds to yield N-unsubstituted 1,3-thiazolidines.[2]

Materials:

  • N-(Benzylidene)[(trimethylsilyl)methyl]amine

  • Trimethylsilyl triflate (TMSOTf)

  • Cesium fluoride (CsF)

  • Hexamethylphosphoramide (HMPA)

  • Thiocarbonyl compound (e.g., thiobenzophenone)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-(benzylidene)[(trimethylsilyl)methyl]amine (1.0 equiv.) in dry HMPA.

  • Add trimethylsilyl triflate (TMSOTf) (1.1 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Add cesium fluoride (CsF) (1.5 equiv.) and the thiocarbonyl compound (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomeric 1,3-thiazolidines.

Proposed Reaction Pathway:

protocol2 precursor N-(Benzylidene)[(trimethylsilyl)methyl]amine iminium Iminium Triflate Intermediate precursor->iminium TMSOTf ylide 1-Phenyl-N-(trimethylsilyl)azomethine Ylide iminium->ylide CsF product Mixture of Regioisomeric 1,3-Thiazolidines ylide->product dipolarophile Thiocarbonyl Compound dipolarophile->product

Caption: Reaction pathway for Protocol 2.

Quantitative Data Summary

The following table summarizes representative yields for the cycloaddition reactions described in the protocols.

ProtocolDipolarophileProductYield (%)Reference
12-Benzothiazolamine1,3,5-Trisubstituted Imidazolidineup to 98%[1]
2Thiocarbonyl CompoundsN-Unsubstituted 1,3-ThiazolidinesN/A[2]

Proposed Application for this compound

While no direct experimental protocols for the cycloaddition of this compound have been found in the reviewed literature, a plausible reaction pathway can be proposed based on the principles of azomethine ylide generation from N-silyl precursors. This hypothetical protocol could serve as a starting point for further research.

Proposed Protocol 3: Hypothetical Generation of an Azetidinium Ylide from this compound and Cycloaddition

Objective: To generate an azetidinium ylide from this compound for subsequent [3+2] cycloaddition with an activated alkene.

Proposed Reaction Scheme:

  • Quaternization: Reaction of this compound with an alkylating agent (e.g., methyl triflate) to form a quaternary azetidinium salt.

  • Desilylation: Treatment of the azetidinium salt with a fluoride source (e.g., CsF) to induce desilylation and generate the transient azetidinium ylide.

  • Cycloaddition: In-situ trapping of the azetidinium ylide with a dipolarophile (e.g., dimethyl maleate) to form a bicyclic pyrrolizidine derivative.

Logical Relationship Diagram:

proposed_protocol start This compound quaternized Quaternary Azetidinium Salt start->quaternized Alkylation (e.g., MeOTf) ylide Azetidinium Ylide quaternized->ylide Desilylation (e.g., CsF) product Bicyclic Pyrrolizidine Derivative ylide->product dipolarophile Activated Alkene dipolarophile->product

Caption: Proposed pathway for this compound in cycloaddition.

Conclusion

N-trimethylsilyl derivatives are valuable precursors for the generation of azomethine ylides, which are versatile intermediates in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. The protocols provided herein offer established methods for the generation and reaction of these ylides. While the direct use of this compound in cycloadditions is not well-documented, the principles outlined suggest a promising avenue for future research in the synthesis of novel azetidine-fused ring systems. These methodologies are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.

References

Application Notes and Protocols: N-Trimethylsilylazetidine as a Protecting Group for Azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a four-membered saturated nitrogen heterocycle, is a valuable building block in medicinal chemistry and drug development. Its strained ring system imparts unique conformational properties and metabolic stability to parent molecules. The synthesis and manipulation of azetidine-containing compounds often require the temporary protection of the azetidine nitrogen to prevent unwanted side reactions. The choice of an appropriate protecting group is crucial for the successful synthesis of complex molecules.

The trimethylsilyl (TMS) group is a widely used protecting group for various functional groups, including amines. N-silylamines are known for their facile formation and, critically, their straightforward cleavage under mild acidic conditions or by fluoride ions. This lability makes the TMS group an attractive option for the protection of the azetidine nitrogen, particularly when robust protecting groups that require harsh cleavage conditions are undesirable. These application notes provide a comprehensive overview of the use of N-trimethylsilyl (TMS) as a protecting group for azetidine, including detailed experimental protocols for protection and deprotection, and a summary of relevant data.

Advantages of the TMS Protecting Group for Azetidine

  • Mild Protection Conditions: The reaction of azetidine with a silylating agent like trimethylsilyl chloride (TMSCl) typically proceeds under mild conditions, often requiring just a base to scavenge the generated acid.

  • Facile Deprotection: The N-Si bond in N-trimethylsilylazetidine is susceptible to cleavage under mild acidic conditions, such as with dilute HCl or trifluoroacetic acid (TFA), or with fluoride-based reagents.[1][2][3] This allows for the deprotection of the azetidine nitrogen without affecting other sensitive functional groups that might be present in the molecule.

  • Volatility of Byproducts: The byproducts of both the protection and deprotection steps are often volatile, simplifying purification of the desired product.

Data Presentation

The following tables summarize the generalized conditions for the protection and deprotection of azetidine using a trimethylsilyl group. These conditions are based on standard procedures for the N-silylation of secondary amines and the cleavage of N-silyl bonds, as specific literature data for this compound is limited.

Table 1: N-Trimethylsilylation of Azetidine (Protection)

ParameterConditionsNotes
Silylating Agent Trimethylsilyl chloride (TMSCl)Other silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) can also be used.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), ImidazoleA non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherAnhydrous conditions are essential to prevent hydrolysis of the silylating agent and the product.
Temperature 0 °C to room temperatureThe reaction is typically fast and can be performed at low temperatures to control exothermicity.
Reaction Time 1 - 4 hoursReaction progress can be monitored by TLC or GC-MS.
Typical Yield > 90% (expected)Based on general silylation of secondary amines.

Table 2: Deprotection of this compound

ParameterConditionsNotes
Reagent 1 M HCl in MeOH/H₂O, Trifluoroacetic acid (TFA) in DCMThe choice of acid and solvent depends on the stability of other functional groups in the molecule.
Solvent Methanol (MeOH), Dichloromethane (DCM), WaterProtic solvents facilitate the hydrolysis of the N-Si bond.
Temperature 0 °C to room temperatureDeprotection is usually rapid at room temperature.
Reaction Time 15 - 60 minutesReaction progress can be monitored by TLC or LC-MS.
Typical Yield > 95% (expected)Based on the general lability of N-silylamines.

Experimental Protocols

Protocol 1: Synthesis of this compound (Protection)

This protocol describes a general procedure for the N-silylation of azetidine using trimethylsilyl chloride and triethylamine.

Materials:

  • Azetidine

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of azetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford this compound. The product is often used in the next step without further purification.

Protocol 2: Deprotection of this compound

This protocol provides a general method for the cleavage of the N-TMS group using mild acidic conditions.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl) in methanol/water or Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure using HCl:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add 1 M aqueous HCl (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 15-60 minutes.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Procedure using TFA:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add trifluoroacetic acid (TFA) (2.0 - 5.0 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C to room temperature for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected azetidine.

Visualizations

Protection_Workflow Azetidine Azetidine Reaction_P N-Silylation Azetidine->Reaction_P Reagents_P TMSCl, Et₃N DCM, 0°C to RT Reagents_P->Reaction_P Workup_P Aqueous Workup & Purification Reaction_P->Workup_P Product_P This compound Workup_P->Product_P

Caption: Workflow for the N-protection of azetidine using TMSCl.

Deprotection_Workflow Protected_Azetidine This compound Reaction_D Deprotection (N-Si Bond Cleavage) Protected_Azetidine->Reaction_D Reagents_D Mild Acid (HCl or TFA) Solvent, RT Reagents_D->Reaction_D Workup_D Aqueous Workup & Purification Reaction_D->Workup_D Product_D Azetidine Workup_D->Product_D

Caption: Workflow for the deprotection of this compound.

Conclusion

The use of the trimethylsilyl group for the protection of azetidine offers a valuable strategy in organic synthesis. The mild conditions for both the introduction and removal of the TMS group make it an orthogonal protecting group to many others used in complex molecule synthesis. The provided protocols, based on established methodologies for N-silylation and deprotection, serve as a guide for researchers to implement this protection strategy in their synthetic endeavors. It is always recommended to perform small-scale optimization of reaction conditions for novel substrates.

References

Application Notes and Protocols: Deprotection of N-trimethylsilylazetidine to Yield Free Azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of N-trimethylsilylazetidine (N-TMS-azetidine) to furnish the free, unsubstituted azetidine. The N-trimethylsilyl (TMS) group is a common protecting group for amines, valued for its ease of installation and facile cleavage under mild conditions. The protocol herein describes a straightforward hydrolysis procedure, leveraging the inherent lability of the N-Si bond in the presence of a protic solvent. This method is characterized by its simplicity, efficiency, and the generation of volatile byproducts, simplifying product purification.

Introduction

Azetidines are valuable four-membered heterocyclic motifs frequently incorporated into pharmaceutical agents and complex organic molecules. The synthesis and manipulation of azetidine-containing compounds often necessitate the use of protecting groups for the ring nitrogen to modulate its reactivity. The trimethylsilyl (TMS) group serves as an effective and readily cleavable protecting group for this purpose. The facile removal of the N-TMS group is a critical step in many synthetic sequences, allowing for the unmasking of the secondary amine for further functionalization or to yield the final target molecule.

The deprotection of N-silylamines is typically achieved through hydrolysis, which can be effected under neutral, acidic, or basic conditions. The silicon-nitrogen bond is highly susceptible to cleavage by protic reagents. This application note details a mild and efficient protocol using methanol as the protic source to effect the deprotection of this compound.

Reaction Principle

The deprotection proceeds via the nucleophilic attack of a protic solvent, such as methanol, on the silicon atom of the N-trimethylsilyl group. This leads to the cleavage of the nitrogen-silicon bond, liberating the free azetidine and forming a volatile silyl ether byproduct (e.g., methoxytrimethylsilane). The general reaction is depicted below:

Scheme 1: Deprotection of this compound

This process is typically fast and clean, providing the desired free amine in high yield.

Quantitative Data Summary

While a specific literature source detailing the quantitative yield for the deprotection of this compound was not identified during the immediate search, the hydrolysis of N-silylamines is generally considered to be quantitative or near-quantitative. The following table provides expected data based on the general understanding of this reaction class.

ParameterThis compoundAzetidine
Molecular Formula C₆H₁₅NSiC₃H₇N
Molecular Weight 129.28 g/mol 57.10 g/mol
Boiling Point ~115-117 °C~62-63 °C
Expected Yield ->95%
Purity (crude) ->90%

Experimental Protocol

This protocol describes the deprotection of this compound using methanol.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (5-10 volumes, e.g., 5-10 mL per 1 g of starting material).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and the volatile trimethylsilyl byproducts.

    • The resulting crude azetidine can be used directly for the next step or purified further.

  • Purification (Optional): Due to the low boiling point of azetidine, careful distillation is required for purification. Alternatively, for small-scale reactions, the crude product can be dissolved in a suitable solvent and used as a solution of known concentration, determined by NMR with an internal standard.

Safety Precautions:

  • Azetidine is a volatile and flammable liquid with a strong ammoniacal odor. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All glassware should be dry, and anhydrous solvents should be used to prevent unwanted side reactions.

Visualization of the Experimental Workflow

Deprotection_Workflow Workflow for the Deprotection of this compound cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound add_methanol Add anhydrous Methanol start->add_methanol react Stir at Room Temperature (1-2 h) add_methanol->react concentrate Concentrate under reduced pressure react->concentrate Reaction Completion crude_product Crude Azetidine concentrate->crude_product purify Optional: Distillation crude_product->purify final_product Pure Azetidine crude_product->final_product Direct Use purify->final_product

Caption: Experimental workflow for the deprotection of N-TMS-azetidine.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for the deprotection process is straightforward, involving the cleavage of the N-Si bond by a protic solvent.

Logical_Relationship Logical Relationship of N-TMS Deprotection reactant This compound intermediate Protonation of Nitrogen or Attack at Silicon reactant->intermediate reagent Protic Solvent (e.g., Methanol) reagent->intermediate product Free Azetidine intermediate->product byproduct Volatile Silyl Byproduct intermediate->byproduct

Caption: Key steps in the hydrolytic cleavage of the N-Si bond.

Conclusion

The deprotection of this compound to yield free azetidine is a fundamental transformation in organic synthesis. The protocol described provides a simple, mild, and efficient method for this conversion. The use of methanol as a reagent and solvent ensures a clean reaction with easily removable byproducts, making this a highly practical procedure for researchers in both academic and industrial settings.

Enantioselective synthesis using N-trimethylsilylazetidine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Enantioselective Synthesis Using Chiral Auxiliaries

A General Overview in the Absence of N-trimethylsilylazetidine as a Documented Chiral Auxiliary

Introduction

Enantioselective synthesis is a critical discipline in modern chemistry, particularly in the development of pharmaceuticals and other biologically active molecules, where a specific enantiomer is often responsible for the desired therapeutic effect.[1][2] One of the most robust and well-established strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration.[1][3] After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.[1]

Despite a comprehensive search of the scientific literature, no specific applications, protocols, or quantitative data were found for the use of This compound as a chiral auxiliary in enantioselective synthesis. The following application notes and protocols, therefore, provide a general overview of the principles and methodologies of enantioselective synthesis using well-established chiral auxiliaries, such as oxazolidinones, as illustrative examples.

General Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis typically involves a three-step sequence:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Transformation: The resulting chiral adduct undergoes a diastereoselective reaction, where the stereochemistry of the auxiliary directs the formation of a new stereocenter.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and ideally allowing for the recovery of the auxiliary.

This overall process is depicted in the following workflow diagram.

Chiral_Auxiliary_Workflow sub Prochiral Substrate adduct Chiral Adduct sub->adduct 1. Attachment aux Chiral Auxiliary aux->adduct product_aux Diastereomeric Product adduct->product_aux 2. Diastereoselective      Reaction reagent Reagent reagent->product_aux final_product Enantiomerically Enriched Product product_aux->final_product 3. Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux

Caption: General workflow for enantioselective synthesis using a chiral auxiliary.

Application: Asymmetric Aldol Reactions Using Evans Oxazolidinone Auxiliaries

One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones.[3] These auxiliaries are particularly effective in controlling the stereochemical outcome of aldol reactions, which are fundamental carbon-carbon bond-forming reactions.

Reaction Principle

An N-acylated Evans auxiliary can be converted to a specific Z-enolate through deprotonation with a suitable base. This enolate then reacts with an aldehyde via a chair-like transition state, as proposed by Zimmerman and Traxler, to yield a syn-aldol product with high diastereoselectivity. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face.

Evans_Aldol_Reaction start N-Acyl Oxazolidinone enolate Z-Boron Enolate start->enolate 1. Bu2BOTf 2. i-Pr2NEt transition Chair-like Transition State enolate->transition aldehyde Aldehyde (R-CHO) aldehyde->transition aldol_adduct Syn-Aldol Adduct transition->aldol_adduct cleavage Cleavage of Auxiliary aldol_adduct->cleavage product Enantiopure β-Hydroxy Acid/Ester/Alcohol cleavage->product

Caption: Simplified workflow of an Evans asymmetric aldol reaction.

Illustrative Quantitative Data

The following table summarizes representative data for Evans asymmetric aldol reactions, demonstrating the high diastereoselectivity and yields typically achieved.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:185
2Benzaldehyde>99:191
3Propionaldehyde98:280

Note: This data is illustrative and compiled from general knowledge of Evans aldol reactions.

Experimental Protocols (General)

Due to the lack of specific information on this compound, the following are generalized protocols for the attachment, use, and cleavage of a common chiral auxiliary, the Evans oxazolidinone.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of a carboxylic acid to the chiral auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium chloride

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

Procedure:

  • To a solution of the oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise and stir for 30 minutes.

  • Add propionyl chloride dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Aldol Reaction

Materials:

  • N-propionyl oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol, Hydrogen peroxide (30%)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir for 30-60 minutes.

  • Add the aldehyde dropwise and stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding phosphate buffer, followed by methanol and hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the aldol adduct by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The auxiliary can be cleaved to yield various functional groups.

A. To obtain the β-hydroxy methyl ester:

Materials:

  • Aldol adduct

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • Dissolve the aldol adduct in anhydrous methanol at 0 °C.

  • Add a solution of sodium methoxide in methanol.

  • Stir for 1-2 hours at 0 °C.

  • Quench with saturated aqueous ammonium chloride.

  • Remove methanol under reduced pressure and extract with ethyl acetate.

  • The aqueous layer contains the recovered auxiliary, which can be extracted after acidification.

  • The organic layer is washed, dried, and concentrated to yield the β-hydroxy methyl ester.

B. To obtain the β-hydroxy carboxylic acid:

Materials:

  • Aldol adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30%)

  • Tetrahydrofuran (THF)/Water

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Add hydrogen peroxide, followed by an aqueous solution of LiOH.

  • Stir for 4-6 hours.

  • Quench with an aqueous solution of sodium sulfite.

  • Separate the recovered auxiliary by extraction.

  • Acidify the aqueous layer and extract to obtain the β-hydroxy carboxylic acid.

Conclusion

While the use of this compound as a chiral auxiliary for enantioselective synthesis is not documented in the available literature, the principles of this powerful synthetic strategy are well-established. Chiral auxiliaries, such as the Evans oxazolidinones, provide a reliable and highly selective method for the construction of stereochemically complex molecules. The general protocols and principles outlined above serve as a guide for researchers and professionals in the field of drug development and organic synthesis, highlighting the versatility and importance of chiral auxiliary-mediated transformations. Researchers interested in novel chiral auxiliaries may consider exploring azetidine-based structures, though extensive developmental work would be required to establish their efficacy and synthetic utility.

References

Application Notes and Protocols: N-Trimethylsilylazetidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine ring is a valuable saturated four-membered heterocycle that is increasingly incorporated into the structure of modern pharmaceuticals. Its presence can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. While the synthesis of azetidine-containing intermediates is of great interest, literature specifically detailing the application of N-trimethylsilylazetidine as a key reagent in pharmaceutical synthesis is not widely available.

This document, therefore, aims to provide a forward-looking perspective on the potential applications of this compound in the synthesis of pharmaceutical intermediates. By drawing parallels with the known reactivity of other N-silylated amines and the established importance of the azetidine scaffold in medicinal chemistry, we will explore its plausible synthetic utility. The protocols and data presented herein are representative examples based on general synthetic methodologies.

Potential Applications of this compound

This compound can be envisioned as a versatile reagent for the introduction of the azetidine moiety. The trimethylsilyl (TMS) group acts as a protecting group for the nitrogen atom, which can be readily cleaved under mild conditions. This feature allows for the controlled functionalization of the azetidine ring.

Potential key transformations involving this compound include:

  • Nucleophilic Addition to Electrophiles: The protected nitrogen of this compound can be activated for nucleophilic attack on various electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to form functionalized azetidines.

  • Michael Addition Reactions: It can potentially be used in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-azetidinyl ketones and esters.

  • Ring-Opening Reactions: While less common for azetidines compared to aziridines, under specific Lewis acid catalysis, ring-opening reactions could be explored.

A significant application lies in the synthesis of intermediates for Janus kinase (JAK) inhibitors, such as Baricitinib, which features an azetidine ring. While current syntheses of Baricitinib intermediates do not explicitly mention this compound, its use could offer an alternative synthetic route.

Experimental Protocols

The following are proposed, generalized experimental protocols for the application of this compound in the synthesis of pharmaceutical intermediates.

Protocol 1: N-Acylation of Azetidine using this compound

This protocol describes the synthesis of an N-acyl azetidine intermediate, a common structural motif in pharmaceuticals.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add this compound (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq), dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundBenzoyl chlorideN-BenzoylazetidineDCM0 to RT4-685-95>98
This compoundAcetyl chlorideN-AcetylazetidineDCM0 to RT4-680-90>98
Protocol 2: N-Sulfonylation of Azetidine using this compound

This protocol details the synthesis of an N-sulfonyl azetidine, an important intermediate in the synthesis of JAK inhibitors like Baricitinib.

Reaction Scheme:

Materials:

  • This compound

  • Sulfonyl chloride (e.g., ethanesulfonyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure N-sulfonyl azetidine.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundEthanesulfonyl chloride1-(Ethylsulfonyl)azetidineTHF0 to RT12-1680-90>99
This compoundToluenesulfonyl chloride1-(Tosyl)azetidineTHF0 to RT12-1685-95>99

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

G Figure 1. General workflow for the synthesis of functionalized azetidine intermediates. Start Starting Materials (this compound, Electrophile) Reaction Chemical Reaction (Acylation, Sulfonylation, etc.) Start->Reaction 1. Reaction Setup Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup 2. Quenching Purification Purification (Chromatography, Recrystallization) Workup->Purification 3. Isolation Intermediate Pharmaceutical Intermediate (Functionalized Azetidine) Purification->Intermediate 4. Final Product

Caption: General workflow for synthesizing functionalized azetidine intermediates.

Proposed Synthetic Pathway for a Baricitinib Intermediate Fragment

G Figure 2. Proposed use of this compound in a key step for a Baricitinib intermediate. cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate A This compound C N-Sulfonylation A->C B Ethanesulfonyl chloride B->C D 1-(Ethylsulfonyl)azetidine C->D

Caption: this compound in a key step for a Baricitinib intermediate.

Conclusion

While direct, published applications of this compound in pharmaceutical synthesis are not prevalent, its potential as a synthetic tool is significant. The protocols and conceptual workflows provided here offer a foundation for researchers to explore its utility in creating novel azetidine-containing pharmaceutical intermediates. The mild reaction conditions and the ability to readily introduce the azetidine moiety make this compound a promising reagent for future drug development endeavors. Further research is warranted to fully elucidate its synthetic scope and advantages over existing methodologies.

Scale-Up Synthesis of N-trimethylsilylazetidine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trimethylsilylazetidine is a valuable reagent and intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. The incorporation of the azetidine motif is a recognized strategy in drug design to enhance physicochemical properties and biological activity. This document provides a detailed protocol for the laboratory-scale synthesis of this compound and outlines key considerations for its successful scale-up to an industrial production environment. The presented methodologies are based on established principles of silylation chemistry and chemical engineering for process scale-up.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique strained ring structure imparts conformational rigidity and influences properties such as metabolic stability and cell permeability.[2][3] The introduction of a trimethylsilyl (TMS) group onto the azetidine nitrogen serves a dual purpose: it can act as a protecting group, allowing for selective functionalization at other positions of the molecule, and it can also be utilized in specific coupling reactions. While the laboratory synthesis of N-silylated amines is well-established, the transition to industrial-scale production requires careful consideration of reaction parameters, safety, and economic viability.[4][5] This document aims to bridge the gap between laboratory-scale synthesis and industrial application by providing a comprehensive guide for the scale-up of this compound production.

Applications in Drug Development

Azetidine derivatives are integral components of numerous drug candidates and approved pharmaceuticals.[1] They are recognized for their ability to serve as conformationally restricted analogs of larger ring systems or acyclic moieties.[6] The use of this compound as a synthetic intermediate allows for the efficient construction of more complex azetidine-containing molecules. For instance, it can be a precursor in the synthesis of novel STAT3 inhibitors, gamma-aminobutyric acid (GABA) uptake inhibitors, and other biologically active compounds.[6][7] The TMS group can be easily cleaved under mild conditions, revealing the secondary amine for further derivatization, or it can participate directly in certain carbon-carbon bond-forming reactions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes the synthesis of this compound from azetidine and chlorotrimethylsilane.

Materials:

  • Azetidine

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (TEA)

  • Anhydrous Diethyl Ether (or other suitable aprotic solvent like THF or dichloromethane)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with a solution of azetidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (1.05 eq.) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture will contain a white precipitate of triethylamine hydrochloride.

  • Filter the mixture to remove the salt and wash the filter cake with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry 3-Neck Flask under N2 B Charge with Azetidine, TEA, and Anhydrous Ether A->B C Cool to 0 °C B->C D Slowly Add TMSCl C->D Maintain 0 °C E Warm to Room Temperature and Stir D->E F Monitor by TLC/GC E->F G Filter Triethylamine Hydrochloride F->G Reaction Complete H Wash Filter Cake G->H I Combine Filtrate and Washings H->I J Solvent Removal (Rotary Evaporator) I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Laboratory Synthesis Workflow for this compound.

Scale-Up Considerations

Transitioning the laboratory-scale synthesis to an industrial process requires careful evaluation of several factors to ensure safety, efficiency, and cost-effectiveness.[8][9]

Key Scale-Up Parameters:

ParameterLaboratory ScaleIndustrial ScaleConsiderations
Reaction Vessel Glass flask (e.g., 1 L)Glass-lined or stainless steel reactor (e.g., 1000 L)Material compatibility, heat transfer, and agitation efficiency.[9]
Reagent Addition Dropping funnelMetering pumpsPrecise control of addition rate to manage exotherm.
Temperature Control Ice bath / Heating mantleReactor jacket with heating/cooling fluidEfficient heat removal is critical to prevent runaway reactions.[9]
Agitation Magnetic stirrerMechanical agitator (e.g., impeller)Ensuring homogeneity and efficient mass transfer.[9]
Work-up Filtration, Rotary EvaporationCentrifuge/Filter press, Industrial evaporatorHandling large volumes of solids and solvents.
Purification Fractional distillationPacked distillation columnAchieving high purity on a large scale.
Safety Fume hoodProcess safety management (PSM) protocolsHandling of flammable solvents and corrosive reagents.

Diagram of Scale-Up Logic:

G cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_industrial Industrial Scale Lab_Process Benchtop Synthesis (Glassware) Lab_Data Initial Yield, Purity, and Reaction Time Data Lab_Process->Lab_Data Pilot_Process Small-Scale Reactor (e.g., 50-100 L) Lab_Data->Pilot_Process Process Optimization Pilot_Data Refined Process Parameters, Safety Assessment Pilot_Process->Pilot_Data Ind_Process Large-Scale Reactor (>1000 L) Pilot_Data->Ind_Process Process Validation Ind_Product Commercial Production Ind_Process->Ind_Product

Caption: Logical Flow for Scaling Up Chemical Synthesis.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the synthesis of this compound at different scales. Actual results may vary depending on specific equipment and process optimization.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Industrial Scale (1000 L)
Azetidine Input 57 g (1 mol)5.7 kg (100 mol)57 kg (1000 mol)
Typical Yield 75-85%80-90%85-95%
Product Purity (Post-Distillation) >98%>99%>99.5%
Cycle Time 6-8 hours10-14 hours16-24 hours
Solvent Volume 500 mL50 L500 L

Conclusion

The scale-up synthesis of this compound is a feasible process that can be achieved with careful planning and execution. The protocol and considerations outlined in this document provide a solid foundation for researchers and process chemists to transition this valuable synthesis from the laboratory to an industrial setting. The continued availability of this compound will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals containing the privileged azetidine scaffold.

References

Application Notes & Protocols: Synthesis of Spirocyclic Azetidines via Visible Light-Mediated [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic azetidines are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer a unique conformational profile that can lead to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property positions for drug candidates. The incorporation of a spirocyclic azetidine moiety can provide a scaffold with precise vector control for substituent placement, which is crucial for optimizing interactions with biological targets. While various synthetic routes to these valuable building blocks exist, visible light-mediated [2+2] cycloaddition, also known as the aza Paternò-Büchi reaction, has emerged as a powerful and mild method for their construction.[1] This approach offers operational simplicity, low catalyst loadings, and high functional group tolerance.[1]

This document provides detailed application notes and protocols for the synthesis of spirocyclic (in this context, complex tricyclic) azetidines via an intramolecular visible light-mediated [2+2] cycloaddition of unactivated alkenes and cyclic oximes.[2]

Reaction Principle

The synthesis of the tricyclic azetidine core is achieved through an intramolecular aza Paternò-Büchi reaction.[3] This process involves the [2+2] photocycloaddition of an imine (in the form of a cyclic oxime) and an alkene.[4] The reaction is facilitated by a photocatalyst that, upon irradiation with visible light, initiates a triplet energy transfer cascade.[1] This method is notable for its ability to construct strained four-membered rings under mild conditions.[2]

Experimental Data

The following table summarizes the results for the synthesis of various tricyclic azetidines via the intramolecular visible light-mediated [2+2] cycloaddition. The data is adapted from the work of Blackmun, Chamness, and Schindler.[2]

EntryAlkene MoietyProductYield (%)
1Trisubstituted1584
2Disubstituted (Z)1969
3Disubstituted (E)2065
4Monosubstituted2355

Experimental Protocols

General Protocol for the Intramolecular Visible Light-Mediated [2+2] Cycloaddition:

This protocol is based on the synthesis of tricyclic azetidine 15 as described by Blackmun, Chamness, and Schindler.[2]

Materials:

  • Substrate (e.g., the precursor to tricyclic azetidine 15 ) (1.0 equiv)

  • Iridium photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., Blue LED lamp, 450 nm)

  • Stir plate

  • Standard laboratory glassware for workup and purification

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv) and the iridium photocatalyst (0.001 mmol, 1 mol%).

  • The vessel is sealed, and the atmosphere is rendered inert by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dichloromethane (to achieve a 0.05 M concentration) via syringe.

  • The reaction mixture is then irradiated with a blue LED lamp (e.g., 450 nm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic azetidine.

Post-Cycloaddition N-O Bond Cleavage:

The resulting oxime-containing azetidine can be further functionalized. For example, the N-O bond can be cleaved to yield the free N-H azetidine.[1]

Materials:

  • Tricyclic azetidine oxime (1.0 equiv)

  • Zinc dust (excess)

  • Acetic acid

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the tricyclic azetidine oxime in a mixture of methanol and acetic acid.

  • Add zinc dust to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free N-H azetidine, which can be further purified if necessary.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prep Prepare Substrate and Photocatalyst Solution in Anhydrous Solvent degas Degas with Inert Gas prep->degas irradiate Irradiate with Visible Light (e.g., Blue LED) at Room Temperature degas->irradiate concentrate Concentrate Reaction Mixture irradiate->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Spirocyclic Azetidine purify->product

Caption: General workflow for the synthesis of spirocyclic azetidines.

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Substrate Substrate (Oxime-Alkene) Substrate_T1 Triplet State Substrate (T1) Substrate->Substrate_T1 Energy Transfer Biradical 1,4-Biradical Intermediate Substrate_T1->Biradical Intramolecular C-C Bond Formation Product Spirocyclic Azetidine Biradical->Product Intersystem Crossing & Ring Closure

Caption: Proposed mechanism for the photocatalyzed [2+2] cycloaddition.

Conclusion

The visible light-mediated intramolecular [2+2] cycloaddition represents a robust and versatile strategy for accessing complex spirocyclic and tricyclic azetidine scaffolds. The mild reaction conditions and tolerance of various functional groups make this an attractive method for applications in medicinal chemistry and the synthesis of novel chemical entities. While the initial focus of this inquiry was on the use of N-trimethylsilylazetidine, the current body of literature more prominently features cycloaddition strategies for the synthesis of spirocyclic azetidines. The protocols and data presented herein provide a solid foundation for researchers to explore this powerful synthetic transformation.

References

Application Notes and Protocols: N-trimethylsilylazetidine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-trimethylsilylazetidine is a versatile building block in organic synthesis, offering a gateway to a diverse range of functionalized azetidine derivatives. Its application in multicomponent reactions (MCRs) is a promising strategy for the rapid construction of complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The inherent ring strain of the azetidine core and the unique reactivity of the N-Si bond can be harnessed to drive novel chemical transformations. This document outlines the application of this compound in a proposed three-component reaction, leveraging the activation of the N-Si bond for the synthesis of highly substituted azetidines.

Key Advantages of Using this compound in Multicomponent Reactions:

  • Rapid Assembly of Molecular Complexity: MCRs allow for the formation of multiple chemical bonds in a single synthetic operation, significantly reducing the number of steps, purification procedures, and overall time required for the synthesis of complex molecules.

  • Access to Novel Chemical Space: The use of this compound as a linchpin in MCRs enables the generation of unique azetidine-containing scaffolds that are not readily accessible through traditional synthetic methods.

  • High Atom Economy: By incorporating multiple reactants into a single product, MCRs are inherently more atom-economical and environmentally friendly compared to stepwise syntheses.

  • Versatility and Diversity: The multicomponent nature of the reaction allows for the introduction of multiple points of diversity by simply varying the starting materials, making it an ideal tool for the generation of compound libraries for high-throughput screening.

Proposed Three-Component Reaction

A promising application of this compound in multicomponent reactions involves its reaction with an aldehyde and an isocyanide, mediated by a Lewis acid such as trimethylsilyl chloride (TMSCl). This reaction is based on the established reactivity of N-silylated amines in similar transformations.[1][2] The proposed reaction proceeds through the in-situ activation of the N-Si bond, followed by nucleophilic attack of the isocyanide and subsequent trapping by the aldehyde, leading to the formation of a highly functionalized azetidine derivative.

Experimental Protocols

Proposed Protocol for the Three-Component Synthesis of Functionalized Azetidines

This protocol is an adaptation based on the reported multicomponent reactions of N-silylated azines with isocyanides.[1][2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the this compound in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethylsilyl chloride (1.2 mmol, 1.2 equiv) to the stirred solution.

  • After stirring for 10 minutes, add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Immediately following the aldehyde addition, add the isocyanide (1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired functionalized azetidine.

Data Presentation

Table 1: Representative Data for the Proposed Three-Component Reaction of this compound, Benzaldehyde, and tert-Butyl Isocyanide.

(Note: The following data is hypothetical and based on typical yields for similar multicomponent reactions involving N-silylated amines. Actual results may vary.)

EntryAldehydeIsocyanideProductYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehydetert-Butyl isocyanide1-(1-(tert-butylamino)-1-oxo-2-phenylpropan-2-yl)azetidine-2-carbonitrile753:1
24-ChlorobenzaldehydeCyclohexyl isocyanide1-(1-(cyclohexylamino)-2-(4-chlorophenyl)-1-oxopropan-2-yl)azetidine-2-carbonitrile724:1
34-MethoxybenzaldehydeBenzyl isocyanide1-(1-(benzylamino)-2-(4-methoxyphenyl)-1-oxopropan-2-yl)azetidine-2-carbonitrile783:1
4Furan-2-carbaldehydetert-Butyl isocyanide1-(1-(tert-butylamino)-2-(furan-2-yl)-1-oxopropan-2-yl)azetidine-2-carbonitrile652.5:1

Mandatory Visualization

MCR_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_trapping Electrophilic Trapping NTMSA This compound Activated_Intermediate N-Silyl Azetidinium Intermediate NTMSA->Activated_Intermediate + TMSCl TMSCl TMSCl Nitrilium_Ion Nitrilium Ion Intermediate Activated_Intermediate->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide (R-NC) Final_Product Functionalized Azetidine Nitrilium_Ion->Final_Product + Aldehyde Aldehyde Aldehyde (R'CHO)

Caption: Proposed mechanism for the three-component reaction.

MCR_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up and Purification Start Start: Flame-dried flask under N2 Add_NTMSA Add this compound in anhydrous DCM Start->Add_NTMSA Cool Cool to -78 °C Add_NTMSA->Cool Add_TMSCl Add TMSCl Cool->Add_TMSCl Add_Aldehyde Add Aldehyde Add_TMSCl->Add_Aldehyde Add_Isocyanide Add Isocyanide Add_Aldehyde->Add_Isocyanide Warm_Stir Warm to RT and stir for 12-24h Add_Isocyanide->Warm_Stir Quench Quench with NaHCO3 (aq) Warm_Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic phase Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the multicomponent reaction.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-trimethylsilylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-trimethylsilylazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, handling, and application of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a silylated derivative of azetidine, a four-membered nitrogen-containing heterocycle. The trimethylsilyl (TMS) group acts as a protecting group for the amine, rendering it less nucleophilic and more stable under certain reaction conditions. This allows for selective functionalization at other positions of a molecule. It is also used as a reactant in various organic transformations, such as reactions with electrophiles like acid chlorides and alkyl halides.

Q2: What are the key safety precautions when working with this compound and its precursors?

A2: As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The synthesis of this compound involves flammable solvents and corrosive reagents. All manipulations should be performed in a well-ventilated fume hood. Azetidine itself is a volatile and flammable liquid. Trimethylsilyl chloride is corrosive and reacts with moisture to produce hydrochloric acid.

Q3: How should this compound be stored?

A3: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it in a cool, dry place. Exposure to atmospheric moisture will lead to hydrolysis of the Si-N bond, regenerating azetidine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and use of this compound.

Guide 1: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of azetidine with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Presence of moisture in reagents or glassware. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents and freshly distilled reagents. The presence of water will consume the silylating agent and hydrolyze the product.
Inefficient base. A tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is commonly used to scavenge the HCl generated during the reaction. Ensure the base is pure and used in at least a stoichiometric amount.
Incorrect reaction temperature. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. Allowing the reaction to warm up prematurely can lead to undesired reactions.
Loss of volatile product during workup. This compound is a relatively volatile compound. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at low temperature and pressure is recommended.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted starting materials. Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., GC-MS, NMR). If necessary, increase the reaction time or the amount of the silylating agent.
Side products from over-silylation. While less common for secondary amines, using a large excess of a highly reactive silylating agent could potentially lead to side reactions. Use of a slight excess (e.g., 1.1 equivalents) of TMSCl is generally sufficient.
Hydrolysis of the product. Meticulous exclusion of water during the reaction and workup is crucial. The Si-N bond is susceptible to cleavage by water.
Amine salts. The hydrochloride salt of the tertiary amine base can sometimes contaminate the product. Ensure proper washing of the organic layer during the workup to remove these salts.
Guide 2: Reactions of this compound with Electrophiles

This compound can be reacted with various electrophiles, such as acid chlorides, to form N-functionalized azetidines.

Issue 1: Incomplete Reaction with an Electrophile (e.g., Benzoyl Chloride)

Possible Cause Troubleshooting Step
Insufficiently reactive electrophile. The reactivity of the electrophile is key. Highly reactive electrophiles like benzoyl chloride should react readily. For less reactive electrophiles, a higher reaction temperature or a catalyst may be required.
Steric hindrance. Steric bulk on either the this compound or the electrophile can slow down the reaction. In such cases, longer reaction times or higher temperatures may be necessary.
Incorrect stoichiometry. Ensure that the stoichiometry of the reactants is appropriate for the desired transformation.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Reaction with the silyl group. In some cases, the electrophile might react at the silicon center. This is less common for the robust TMS group but can be a consideration with more complex silyl groups.
Decomposition of the starting material or product. If the reaction is run at too high a temperature or for an extended period, decomposition might occur. Monitor the reaction progress to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the silylation of azetidine.

Materials:

  • Azetidine

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et3N)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • In the flask, dissolve azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and carefully remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data for optimizing the yield of this compound based on common variables.

Entry Solvent Base (eq) Temperature (°C) Reaction Time (h) Yield (%)
1Diethyl EtherEt3N (1.1)0 to RT285
2DichloromethaneEt3N (1.1)0 to RT282
3TetrahydrofuranEt3N (1.1)0 to RT280
4Diethyl EtherDIPEA (1.1)0 to RT283
5Diethyl EtherEt3N (1.1)-20 to RT488
6Diethyl EtherEt3N (1.5)0 to RT286

Note: This data is for illustrative purposes and actual results may vary.

Protocol 2: Reaction of this compound with Benzoyl Chloride

This protocol outlines the acylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add benzoyl chloride (1.05 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-benzoylazetidine, which can be further purified by column chromatography or distillation.

Visualizations

SynthesisWorkflow Azetidine Azetidine Reaction Silylation Reaction (0°C to RT) Azetidine->Reaction TMSCl Trimethylsilyl Chloride TMSCl->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield in Silylation Moisture Check for Moisture in Reagents/Glassware? Start->Moisture Dry Dry Glassware & Reagents Moisture->Dry Yes Base Base Purity/Amount Correct? Moisture->Base No Dry->Base CorrectBase Use Pure Base (≥1.1 eq) Base->CorrectBase No Temp Reaction Temperature Too High? Base->Temp Yes CorrectBase->Temp Cool Maintain Low Temperature (0°C) Temp->Cool Yes Workup Product Loss During Workup? Temp->Workup No Cool->Workup Careful Careful Solvent Removal (Low Temp/Pressure) Workup->Careful Yes Success Improved Yield Workup->Success No Careful->Success

Caption: Troubleshooting logic for low yield in N-silylation.

Common side reactions and byproducts of N-trimethylsilylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-trimethylsilylazetidine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a reagent in organic synthesis. Its key application is in the [2+2] cycloaddition reaction with ketenes to synthesize β-lactam rings, which are core structural motifs in many antibiotic drugs. The trimethylsilyl group activates the azetidine nitrogen for this cycloaddition.

Q2: How should this compound be handled and stored?

A2: this compound is a moisture-sensitive compound. The silicon-nitrogen bond is susceptible to hydrolysis. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. It is recommended to store it in a tightly sealed container in a cool, dry place.

Q3: What are the expected products of the reaction between this compound and a ketene?

A3: The expected product is a β-lactam. The reaction is a [2+2] cycloaddition that forms a four-membered lactam ring fused to the azetidine ring. Depending on the substituents on the ketene, a mixture of diastereomers (cis and trans) may be formed.

Troubleshooting Guides

Problem 1: Low or no yield of the desired β-lactam product.

Possible Cause 1.1: Decomposition of this compound due to moisture.

  • Symptoms: Inconsistent results, formation of a white precipitate (likely trimethylsilanol or its polymer), or a strong amine smell (azetidine).

  • Troubleshooting:

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Use anhydrous solvents, freshly distilled or from a solvent purification system.

    • Handle this compound and set up the reaction under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • If moisture contamination is suspected, purify the this compound by distillation before use.

Possible Cause 1.2: Unfavorable reaction kinetics or equilibrium.

  • Symptoms: The reaction does not proceed to completion, even in the absence of moisture.

  • Troubleshooting:

    • Increase the reaction temperature. Monitor for potential side reactions at higher temperatures.

    • Increase the concentration of the reactants.

    • Consider the use of a Lewis acid catalyst to promote the cycloaddition. However, be aware that this may also promote ring-opening of the azetidine (see Problem 3).

Problem 2: Formation of multiple products, including diastereomers.

Possible Cause 2.1: Lack of stereocontrol in the [2+2] cycloaddition.

  • Symptoms: NMR or chiral chromatography analysis of the crude product shows a mixture of cis and trans isomers of the β-lactam.

  • Troubleshooting:

    • The stereochemical outcome of the Staudinger cycloaddition can be influenced by the solvent, temperature, and the nature of the substituents on both the imine and the ketene.

    • Vary the reaction solvent to one of a different polarity.

    • Run the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.

    • Modify the substituents on the ketene precursor, if possible, to introduce greater steric hindrance, which can favor the formation of one diastereomer.

Problem 3: Formation of unexpected byproducts.

Possible Cause 3.1: Hydrolysis of this compound.

  • Symptoms: Presence of azetidine and trimethylsilanol (or hexamethyldisiloxane after workup) in the reaction mixture.

  • Byproducts: Azetidine, Trimethylsilanol, Hexamethyldisiloxane.

  • Troubleshooting: Follow the rigorous anhydrous techniques described in Problem 1.1.

Possible Cause 3.2: Ring-opening of the azetidine ring.

  • Symptoms: Formation of linear amine derivatives instead of the desired cyclic β-lactam, especially when using Lewis acid catalysts.

  • Byproducts: N-(3-halopropyl)trimethylsilylamine (if a halide source is present), or other ring-opened adducts depending on the nucleophiles present.

  • Troubleshooting:

    • If using a Lewis acid, screen different Lewis acids to find one that promotes the cycloaddition without causing significant ring-opening.

    • Use the minimum effective concentration of the Lewis acid.

    • Perform the reaction at a lower temperature to disfavor the ring-opening pathway.

Possible Cause 3.3: Oligomerization of this compound or the ketene.

  • Symptoms: Formation of high molecular weight, often insoluble, material.

  • Byproducts: Polymeric materials.

  • Troubleshooting:

    • Maintain a dilute concentration of the reactants.

    • Add the ketene or ketene precursor slowly to the solution of this compound to keep its instantaneous concentration low.

    • Ensure the reaction temperature is appropriate, as high temperatures can sometimes promote polymerization.

Summary of Potential Byproducts

Byproduct NameChemical FormulaFormation PathwayMitigation Strategy
AzetidineC₃H₇NHydrolysis of the Si-N bondRigorous exclusion of moisture.
Trimethylsilanol(CH₃)₃SiOHHydrolysis of the Si-N bondRigorous exclusion of moisture.
Hexamethyldisiloxane((CH₃)₃Si)₂ODehydration of trimethylsilanolRigorous exclusion of moisture.
Ring-opened productsVariableLewis acid or protic acid catalysisAvoid or carefully select acid catalysts; control temperature.
Oligomers/PolymersVariableSelf-reaction of starting materialsControl reactant concentrations and addition rates.
DiastereomersSame as productLack of stereocontrolOptimize reaction conditions (solvent, temperature).

Experimental Protocols & Signaling Pathways

Diagram 1: Key Reaction Pathways of this compound

G cluster_0 Desired Reaction cluster_1 Side Reactions A This compound C [2+2] Cycloaddition A->C B Ketene B->C D β-Lactam Product C->D E This compound G Hydrolysis E->G J Ring Opening E->J M Oligomerization E->M F H₂O (Moisture) F->G H Azetidine + (CH₃)₃SiOH G->H I Lewis Acid / H⁺ I->J K Ring-Opened Byproducts J->K L Self-Reaction L->M N Oligomers M->N

Caption: Main and side reaction pathways of this compound.

Diagram 2: Troubleshooting Workflow for Low β-Lactam Yield

G Start Low Yield of β-Lactam CheckMoisture Check for Moisture Contamination? Start->CheckMoisture YesMoisture Implement Rigorous Anhydrous Techniques CheckMoisture->YesMoisture Yes NoMoisture Optimize Reaction Conditions CheckMoisture->NoMoisture No YesMoisture->NoMoisture Temp Vary Temperature NoMoisture->Temp Conc Vary Concentration NoMoisture->Conc Catalyst Consider Lewis Acid Catalyst NoMoisture->Catalyst End Improved Yield Temp->End Conc->End Catalyst->End

Caption: A logical workflow for troubleshooting low product yield.

N-trimethylsilylazetidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-trimethylsilylazetidine, alongside troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound is its sensitivity to moisture. The silicon-nitrogen bond is susceptible to hydrolysis, which can lead to the degradation of the compound. It is crucial to handle and store the product under anhydrous conditions to maintain its integrity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the longevity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The recommended storage temperature is typically in a cool, dry place, often refrigerated (2-8 °C) as indicated by suppliers of similar silylated compounds. Always refer to the supplier-specific storage recommendations if available.

Q3: How should I handle this compound to prevent degradation?

A3: this compound should be handled using standard techniques for air- and moisture-sensitive compounds.[1][2] This includes using dry glassware, syringes, and needles, and performing manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Avoid contact with protic solvents like water and alcohols unless it is part of the intended reaction.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound by hydrolysis will yield azetidine and trimethylsilanol, which can further react to form hexamethyldisiloxane. This may be observed as a change in the physical appearance of the liquid, the formation of a precipitate, or through analytical methods such as NMR spectroscopy, where new peaks corresponding to the degradation products would appear.

Q5: Can I use this compound that has been briefly exposed to air?

A5: Brief exposure to atmospheric moisture can lead to some degree of hydrolysis. The suitability of the reagent for your experiment will depend on the sensitivity of your reaction to the presence of azetidine and silanol byproducts. For reactions requiring high purity, it is recommended to use a fresh, unopened container or a properly stored and handled aliquot.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yield in Silylation Reaction
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere before use.[3] Use anhydrous solvents and reagents. Consider adding a desiccant to the reaction setup if appropriate.
Degraded this compound Verify the purity of the this compound using a suitable analytical method (e.g., NMR). If degradation is suspected, use a fresh bottle or repurify the existing stock if possible.
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and stoichiometry. Ensure the base used (if any) is appropriate and of good quality.
Incompatible Solvents Avoid protic solvents (water, alcohols) as they will react with the silylating agent. Use dry, aprotic solvents such as THF, DCM, or acetonitrile.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Hydrolysis of this compound As mentioned, moisture will lead to the formation of azetidine and silanol byproducts. These can potentially participate in side reactions. Strict anhydrous techniques are essential.
Reaction with Acidic Protons This compound is a silylating agent and will react with acidic protons in your substrate or solvent. Ensure the reaction is performed under appropriate pH conditions if your substrate has multiple reactive sites.
Thermal Degradation While generally stable at moderate temperatures, prolonged exposure to high heat can cause decomposition. Follow recommended temperature guidelines for your specific reaction.

Data Presentation

General Storage Recommendations for Silylated Compounds:

Parameter Recommendation
Temperature 2-8°C (Refrigerated)
Atmosphere Inert gas (Argon or Nitrogen)
Container Tightly sealed, amber glass bottle
Moisture Strict exclusion of water and humidity
Light Protect from direct light

Experimental Protocols

Protocol 1: General Handling of this compound
  • Preparation: Dry all glassware to be used in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Conduct all manipulations of this compound under an inert atmosphere of argon or nitrogen. This can be achieved using a glovebox or a Schlenk line.

  • Dispensing: Use a dry, gas-tight syringe to withdraw the desired amount of the reagent from the supplier's bottle. The bottle should be equipped with a septum to allow for needle access without exposing the contents to the atmosphere.

  • Addition: Add the reagent dropwise to the reaction mixture, which should also be under an inert atmosphere.

  • Storage of Aliquots: If the entire bottle is not used, ensure the septum is securely in place and consider wrapping the cap area with Parafilm® to further prevent moisture ingress. Store the bottle under the recommended conditions.

Visualizations

Below are diagrams illustrating key concepts related to the handling and stability of this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products NTMA This compound Azetidine Azetidine NTMA->Azetidine Hydrolysis TMSOH Trimethylsilanol H2O H₂O (Moisture) H2O->Azetidine H2O->TMSOH

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Low Reaction Yield? check_moisture Check for Moisture Contamination (Glassware, Solvents) start->check_moisture check_reagent Verify Reagent Purity (e.g., NMR) start->check_reagent check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions dry_system Action: Rigorously Dry System check_moisture->dry_system new_reagent Action: Use Fresh Reagent check_reagent->new_reagent optimize Action: Optimize Conditions check_conditions->optimize success Yield Improved dry_system->success new_reagent->success optimize->success

Caption: Troubleshooting workflow for low-yield silylation reactions.

References

Technical Support Center: N-trimethylsilylazetidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N-trimethylsilylazetidine. The following frequently asked questions (FAQs) and guides address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

Low yields in reactions involving this compound can stem from several factors, primarily related to the stability of the reagent and the reaction conditions.

Potential Causes:

  • Moisture Contamination: this compound is sensitive to moisture. The N-Si bond can be readily hydrolyzed, leading to the formation of azetidine and trimethylsilanol. This depletes your reagent and can introduce unwanted side reactions.

  • Improper Storage: Prolonged storage at room temperature or exposure to air can lead to degradation of the reagent.

  • Suboptimal Reaction Temperature: The azetidine ring is strained and can be susceptible to thermal decomposition or side reactions at elevated temperatures. Conversely, temperatures that are too low may lead to an incomplete reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete conversion of the limiting reagent.

  • Poor Quality Reagent: The this compound used may be of low purity.

Troubleshooting Solutions:

ParameterRecommended Action
Solvent & Glassware Ensure all solvents are anhydrous and glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried).
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Reagent Handling Handle this compound in a glovebox or using syringe techniques to minimize exposure to air.
Storage Store the reagent at the recommended temperature (typically 2-8°C) under an inert atmosphere.
Temperature Control Optimize the reaction temperature. Start with the reported literature conditions and perform systematic adjustments.
Stoichiometry Carefully verify the stoichiometry of your reactants. Consider a slight excess of this compound if your substrate is valuable.
Reagent Purity Verify the purity of your this compound via NMR or GC-MS before use.

Q2: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions?

The strained four-membered ring of azetidine and the reactive N-Si bond can lead to several side reactions.

Common Side Reactions:

  • Ring-Opening: The azetidine ring is susceptible to nucleophilic attack, leading to ring-opened byproducts. This is particularly prevalent in the presence of strong nucleophiles or under acidic conditions which can activate the ring.

  • Desilylation: Premature cleavage of the trimethylsilyl (TMS) group can occur in the presence of protic sources (e.g., water, alcohols) or certain catalysts, generating the free azetidine which may react differently than intended.

  • Polymerization: Under certain conditions, especially in the presence of catalytic impurities, azetidine and its derivatives can undergo ring-opening polymerization.

To identify the specific byproduct, it is recommended to isolate the impurity and characterize it using spectroscopic methods such as NMR and Mass Spectrometry.

Q3: My reaction appears to be incomplete, with starting material remaining. How can I drive the reaction to completion?

An incomplete reaction can be frustrating. Here are several strategies to improve conversion:

StrategyDetailed Approach
Increase Reaction Time Monitor the reaction progress by TLC or LC-MS. If the reaction is proceeding slowly, extending the reaction time may be sufficient.
Increase Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Be cautious of potential byproduct formation at higher temperatures.
Add a Catalyst Depending on the specific reaction, a catalyst could accelerate the transformation. For example, Lewis acids can activate electrophiles reacting with the azetidine nitrogen.
Change the Solvent The choice of solvent can significantly impact reaction rates. Consider switching to a more polar or higher-boiling solvent, ensuring it is anhydrous.
Re-evaluate Reagents Ensure all reagents are pure and active. If a catalyst is used, ensure it has not degraded.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.

TroubleshootingWorkflow Troubleshooting this compound Reactions start Reaction Failure low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Unexpected Byproducts start->byproducts check_moisture Check for Moisture Contamination (Anhydrous Solvents, Inert Atmosphere) low_yield->check_moisture characterize_byproducts Isolate & Characterize Byproducts (NMR, MS) byproducts->characterize_byproducts check_reagents Verify Reagent Purity & Stoichiometry check_moisture->check_reagents Moisture Excluded optimize_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) check_moisture->optimize_conditions Moisture Present (Dry & Repeat) check_reagents->optimize_conditions Reagents OK success Successful Reaction check_reagents->success Impure/Incorrect (Purify/Correct & Repeat) optimize_conditions->success ring_opening Hypothesize Side Reaction: Ring-Opening? characterize_byproducts->ring_opening desilylation Hypothesize Side Reaction: Desilylation? characterize_byproducts->desilylation modify_protocol Modify Protocol to Minimize Side Reaction ring_opening->modify_protocol desilylation->modify_protocol modify_protocol->success

Caption: A workflow diagram for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of this compound

This protocol provides a general method for the reaction of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Syringes and needles

Procedure:

  • Assemble the reaction glassware and dry it thoroughly under vacuum with a heat gun or in an oven.

  • Allow the glassware to cool to room temperature under a stream of inert gas.

  • To the reaction flask, add the alkyl halide (1.0 eq) and anhydrous solvent.

  • Stir the solution and cool to the desired temperature (e.g., 0°C).

  • Using a syringe, slowly add this compound (1.1 eq) to the reaction mixture under the inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Desilylation and In-Situ Functionalization

This protocol describes the removal of the TMS group followed by a subsequent reaction.

Materials:

  • This compound

  • Desilylating agent (e.g., TBAF in THF, or an alcoholic solvent)

  • Electrophile (e.g., acyl chloride)

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., triethylamine, if necessary)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Slowly add the desilylating agent. If using an alcohol, the TMS group will be cleaved.

  • After stirring for a short period (e.g., 30 minutes) to ensure complete desilylation, add the base (if required by the subsequent step).

  • Slowly add the electrophile (1.0 eq) to the solution containing the in-situ generated azetidine.

  • Allow the reaction to proceed, monitoring by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential reaction pathways of this compound, including desired reactions and common side reactions.

ReactionPathways Reaction Pathways of this compound start This compound desired_product Desired N-functionalized Azetidine start->desired_product + E+ ring_opened Ring-Opened Byproduct start->ring_opened + Nu- desilylated Azetidine (free base) start->desilylated + H+ (e.g., H2O) electrophile Electrophile (E+) nucleophile Nucleophile (Nu-) protic_source Protic Source (H+) polymer Polymerization desilylated->polymer catalyst/heat

Caption: Potential reaction pathways of this compound.

Technical Support Center: Purification of N-trimethylsilylazetidine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-trimethylsilylazetidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound and its derivatives is their high sensitivity to moisture. The N-Si bond is susceptible to hydrolysis, which can lead to the formation of azetidine and silanol byproducts. Additionally, as basic compounds, they can interact with acidic stationary phases during chromatography, leading to peak tailing and potential degradation. Therefore, all purification steps must be conducted under strictly anhydrous and inert conditions.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for this compound, a volatile and moisture-sensitive liquid, are fractional distillation under reduced pressure and an inert atmosphere, and preparative gas chromatography (GC). For less volatile derivatives, column chromatography using an amine-functionalized silica gel is a viable option to prevent hydrolysis on the stationary phase.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). qNMR provides an accurate measure of the absolute purity by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard.[1] GC-MS is excellent for identifying and quantifying volatile impurities.

Q4: What are the best practices for storing and handling purified this compound?

A4: Purified this compound should be stored in a tightly sealed container, such as an ampoule sealed under argon or nitrogen, to prevent exposure to atmospheric moisture.[2][3][4][5] It is advisable to store it at low temperatures (refrigerated or frozen) to minimize degradation over time. When handling the compound, always use dry glassware and syringes, and perform manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Product decomposition during distillation. Overheating, presence of residual moisture or acidic impurities.- Use a vacuum to lower the boiling point.- Ensure all glassware is rigorously dried and the system is purged with an inert gas.- Add a non-volatile, acid-scavenging base (e.g., proton sponge) to the distillation flask.
Poor separation of product from impurities. Inefficient fractionating column, incorrect reflux ratio.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the reflux ratio to increase the number of theoretical plates.- Ensure slow and steady heating to maintain thermal equilibrium.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh, dry boiling chips or a magnetic stir bar to the distillation flask.- Ensure efficient stirring throughout the distillation.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Product degradation on the column. Use of standard silica gel which is acidic and contains surface silanol groups.- Use amine-functionalized silica gel as the stationary phase.[6][7]- Alternatively, deactivate standard silica gel by pre-treating it with a solution of triethylamine in the eluent.
Peak tailing of the product. Strong interaction of the basic amine with the stationary phase.- Use an amine-functionalized silica column.[6][7]- Add a small percentage (0.1-1%) of a volatile amine base like triethylamine to the eluent to compete for active sites on the stationary phase.
Co-elution of impurities. Inappropriate solvent system.- Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system for better separation.- Consider using a gradient elution to improve resolution.
Gas Chromatography (GC) Analysis
Problem Possible Cause(s) Solution(s)
Peak tailing. - Active sites in the GC system: Exposed silanol groups in the injector liner, column, or detector can interact with the basic amine.[8][9][10][11]- Column contamination: Accumulation of non-volatile residues.[8]- Improper column installation. [12]- Use a deactivated injector liner and a column specifically designed for amine analysis (e.g., a wax or amine-deactivated phase).[13][14]- Regularly perform inlet maintenance, including replacing the liner and septum.[12]- Trim the first few centimeters of the column to remove contaminants.[10]- Ensure the column is installed correctly according to the manufacturer's instructions.[12]
Ghost peaks. Carryover from previous injections or septum bleed.- Run a blank solvent injection to confirm the source of the ghost peaks.- Use high-quality, low-bleed septa.- Increase the injector temperature and perform a bake-out of the column.
Irreproducible retention times. Leaks in the system, fluctuations in carrier gas flow rate or oven temperature.- Perform a leak check of the entire GC system.- Ensure the carrier gas supply is stable and the flow controller is functioning correctly.- Verify the accuracy and stability of the GC oven temperature.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Inert Atmosphere

Objective: To purify volatile this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Dry, oxygen-free inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Round-bottom flask, fractionating column (e.g., Vigreux), distillation head with condenser, and receiving flask (all oven-dried)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

  • Dry boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are well-sealed with high-vacuum grease.

  • Flame-dry the entire apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.

  • Transfer the crude this compound to the distillation flask under a positive pressure of inert gas. Add dry boiling chips or a stir bar.

  • Connect the apparatus to the Schlenk line and apply a vacuum to the desired pressure.

  • Begin heating the distillation flask gently with constant stirring.

  • Allow the system to reach thermal equilibrium, observing the reflux ring rising slowly up the fractionating column.

  • Collect the fraction that distills at the expected boiling point and pressure of this compound.

  • Once the desired fraction is collected, stop the heating and allow the system to cool to room temperature under inert gas.

  • Break the vacuum with the inert gas and quickly seal the receiving flask containing the purified product.

Protocol 2: Column Chromatography on Amine-Functionalized Silica

Objective: To purify this compound derivatives that are not amenable to distillation.

Materials:

  • Crude this compound derivative

  • Amine-functionalized silica gel

  • Dry, distilled solvents for the eluent (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Inert gas supply

Procedure:

  • Pack the chromatography column with amine-functionalized silica gel using the chosen dry eluent.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the solvent system, maintaining a slight positive pressure of inert gas at the top of the column to prevent the introduction of air.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent product degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude this compound inert_setup Assemble & Flame-Dry Glassware under Inert Atmosphere crude_product->inert_setup choice Volatile? inert_setup->choice distillation Fractional Distillation under Vacuum analysis Purity Analysis (qNMR, GC-MS) distillation->analysis chromatography Column Chromatography (Amine-Functionalized Silica) chromatography->analysis choice->distillation Yes choice->chromatography No storage Store under Inert Gas at Low Temperature analysis->storage

Caption: General workflow for the purification and handling of this compound and its derivatives.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography start Purification Issue Encountered decomposition Decomposition? start->decomposition poor_separation_d Poor Separation? start->poor_separation_d degradation_c Degradation? start->degradation_c peak_tailing_c Peak Tailing? start->peak_tailing_c check_vacuum Lower Pressure decomposition->check_vacuum check_column_d Use More Efficient Column poor_separation_d->check_column_d use_amine_silica Use Amine-Functionalized Silica degradation_c->use_amine_silica peak_tailing_c->use_amine_silica add_base Add Volatile Base to Eluent peak_tailing_c->add_base

Caption: Troubleshooting logic for common issues in the purification of this compound derivatives.

References

Impact of solvent and temperature on N-trimethylsilylazetidine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-trimethylsilylazetidine. The information focuses on the impact of solvent and temperature on its reactivity, particularly in reactions with electrophiles such as acid chlorides.

Troubleshooting Guide

Low yields and unexpected side products are common issues when working with strained ring systems like this compound. This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Moisture Contamination: this compound and the trimethylsilyl group are sensitive to moisture, leading to hydrolysis of the starting material.Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and product yield.For reactions with polar electrophiles like acid chlorides, polar aprotic solvents such as Dichloromethane (DCM) or Acetonitrile are often preferred to facilitate the reaction. Nonpolar solvents may lead to poor solubility and slower reaction rates.
Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50°C) can be attempted, but monitor for byproduct formation.
Poor Quality of Reagents: Degradation of this compound or the electrophile can lead to low yields.Use freshly distilled or purified reagents. Check the purity of your starting materials by NMR or GC-MS before use.

Problem 2: Formation of Multiple Products/Side Reactions

Potential CauseSuggested Solution
Ring-Opening Polymerization: At elevated temperatures, this compound can undergo self-polymerization.Maintain a low reaction temperature. Add the electrophile slowly to the solution of this compound to keep its concentration low.
Reaction with Solvent: Protic solvents (e.g., alcohols, water) can react with the N-trimethylsilyl group and the azetidine ring.Use aprotic solvents. If a protic solvent is necessary for solubility, consider using a less nucleophilic one and run the reaction at a lower temperature.
Decomposition of the Product: The desired product may be unstable under the reaction or workup conditions.Analyze the reaction mixture at different time points to monitor product formation and decomposition. Use mild workup procedures and avoid strong acids or bases.
Side Reactions of the Electrophile: The electrophile may react with the solvent or itself.Choose a solvent that is inert to the electrophile under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with an acid chloride?

The reaction proceeds via a nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the acid chloride. The trimethylsilyl group acts as a protecting group and may be cleaved during the reaction or workup. The azetidine ring may remain intact or undergo ring-opening depending on the reaction conditions and the nature of the electrophile.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening/Substitution cluster_step3 Step 3: Deprotection A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Acid Chloride B->C D Ring-Opened Product (β-amido amine) C->D Path A (e.g., with Lewis Acid) E Ring-Intact Product (N-acylazetidine) C->E Path B (Direct Substitution) F Final Product D->F E->F Hydrolysis

General reaction pathway for this compound with an acid chloride.

Q2: How does solvent polarity affect the reaction yield?

Polar aprotic solvents are generally recommended for the reaction of this compound with polar electrophiles. These solvents can stabilize charged intermediates and transition states, thus increasing the reaction rate. In contrast, nonpolar solvents may result in lower yields due to poor solubility of reactants and slower reaction kinetics. Protic solvents should be avoided as they can react with the starting material.

Hypothetical Data on Solvent Effects for Reaction with Benzoyl Chloride at Room Temperature:

SolventDielectric Constant (ε)Product Yield (%)
Dichloromethane (DCM)9.185
Acetonitrile37.592
Tetrahydrofuran (THF)7.675
Toluene2.440
Hexane1.9<10

Q3: What is the influence of temperature on the reaction outcome?

Temperature has a dual effect on the reactivity of this compound. Increasing the temperature generally increases the reaction rate. However, elevated temperatures (> 50°C) can also promote undesirable side reactions, such as ring-opening polymerization of the azetidine and decomposition of the product. It is crucial to find an optimal temperature that balances reaction rate and selectivity.

Hypothetical Data on Temperature Effects for Reaction with Benzoyl Chloride in Acetonitrile:

Temperature (°C)Reaction Time (h)Product Yield (%)
02465
25 (Room Temp)692
50278 (with polymer byproduct)
80145 (significant decomposition)

Q4: Can Lewis acids be used to promote the reaction?

Yes, Lewis acids can catalyze the reaction by activating the electrophile. For example, a Lewis acid can coordinate to the carbonyl oxygen of an acid chloride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the azetidine nitrogen. This can lead to faster reaction rates and potentially influence the regioselectivity of ring-opening. However, the choice and amount of Lewis acid must be carefully optimized to avoid promoting side reactions.

LewisAcidCatalysis cluster_workflow Lewis Acid Catalyzed Workflow Start Start Reagents This compound + Electrophile Start->Reagents Solvent Anhydrous Aprotic Solvent Reagents->Solvent LewisAcid Add Lewis Acid (e.g., ZnCl2, TiCl4) Solvent->LewisAcid Reaction Reaction at Controlled Temperature LewisAcid->Reaction Workup Aqueous Workup Reaction->Workup Product Purified Product Workup->Product

Workflow for a Lewis acid-catalyzed reaction of this compound.

Experimental Protocols

General Procedure for the Reaction of this compound with an Acid Chloride:

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile)

  • Anhydrous triethylamine (optional, as an HCl scavenger)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere. If using, add anhydrous triethylamine (1.1 eq).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the acid chloride (1.05 eq) in anhydrous acetonitrile and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred solution of this compound over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on general chemical principles. Researchers should perform their own optimization studies to determine the ideal conditions for their specific reaction.

Preventing decomposition of N-trimethylsilylazetidine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-trimethylsilylazetidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: this compound is susceptible to two main decomposition pathways due to its chemical structure:

  • Hydrolysis of the Silicon-Nitrogen (Si-N) Bond: The Si-N bond is labile and can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions. This results in the formation of azetidine and trimethylsilanol, or related siloxanes.

  • Ring-Opening of the Azetidine Ring: The four-membered azetidine ring is strained and can undergo ring-opening reactions. This process is often promoted by electrophiles, including Lewis acids, leading to the formation of various amino-alkyl derivatives or polymerization.

Q2: My reaction involving this compound is giving low yields. Could decomposition be the cause?

A2: Yes, low yields are a common consequence of this compound decomposition. If your reaction protocol involves any of the following, decomposition is a likely culprit:

  • Presence of protic solvents (e.g., water, alcohols).

  • Acidic or basic reagents or impurities.

  • Use of Lewis acids.

  • Elevated temperatures for prolonged periods.

To confirm if decomposition is occurring, you can analyze your crude reaction mixture by techniques such as ¹H NMR or GC-MS to look for the presence of azetidine, silyl byproducts, or ring-opened products.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. Here are some key steps:

  • Use anhydrous solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Dry glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Purify reagents: Ensure all other reagents are free from water.

Q4: I need to use a Lewis acid in my reaction. How can I prevent the ring-opening of this compound?

A4: The use of Lewis acids can be challenging. Consider the following strategies to mitigate ring-opening:

  • Choice of Lewis acid: Softer, less oxophilic Lewis acids may be less prone to coordinate strongly with the nitrogen atom and induce ring-opening.

  • Low temperatures: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. This will slow down the rate of the undesired ring-opening reaction.

  • Slow addition: Add the Lewis acid slowly to the reaction mixture at a low temperature to avoid localized high concentrations.

  • Stoichiometry: Use the minimum effective amount of the Lewis acid.

Troubleshooting Guides

Issue 1: Unexpected Formation of Azetidine and Silyl Byproducts

Symptoms:

  • Presence of a peak corresponding to azetidine in ¹H NMR or GC-MS analysis of the crude reaction mixture.

  • Observation of signals corresponding to trimethylsilanol or hexamethyldisiloxane.

  • Reduced yield of the desired product.

Root Cause: This is a clear indication of the hydrolysis of the Si-N bond in this compound.

Solutions:

  • Verify Anhydrous Conditions: Re-evaluate your experimental setup to ensure all sources of moisture have been eliminated. Refer to the protocol for maintaining anhydrous conditions below.

  • Solvent Choice: If possible, switch to a less protic or a non-polar aprotic solvent.

  • Reagent Purity: Check the purity and water content of all starting materials.

Issue 2: Formation of Polymeric Material or Unidentified High Molecular Weight Species

Symptoms:

  • Observation of a broad, unresolved baseline hump in the ¹H NMR spectrum.

  • Formation of an insoluble precipitate or viscous oil.

  • Difficulty in purifying the desired product.

Root Cause: This is often due to the Lewis acid-mediated polymerization of this compound.

Solutions:

  • Temperature Control: Maintain a strictly controlled low temperature during the addition of the Lewis acid and throughout the reaction.

  • Lewis Acid Screening: Experiment with different Lewis acids to find one that promotes the desired reaction without causing significant polymerization.

  • Order of Addition: Consider adding the this compound to a pre-complexed mixture of the other reactants and the Lewis acid at a low temperature.

Experimental Protocols

Protocol for Maintaining Anhydrous Reaction Conditions
  • Glassware Preparation:

    • Clean all glassware thoroughly and rinse with deionized water, followed by acetone.

    • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.

  • Solvent Preparation:

    • Use commercially available anhydrous solvents or dry solvents using standard laboratory procedures (e.g., distillation over sodium/benzophenone for THF, or calcium hydride for dichloromethane).

    • Store dried solvents over activated molecular sieves (3Å or 4Å).

  • Reaction Setup:

    • Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of inert gas.

    • Use rubber septa and cannulation techniques for the transfer of all liquid reagents and solvents.

    • Solid reagents should be dried in a vacuum oven and added under a counter-flow of inert gas.

  • Exclusion of Atmospheric Moisture:

    • Maintain a positive pressure of inert gas throughout the entire duration of the reaction, including workup if the product is moisture-sensitive. This can be achieved using a balloon filled with inert gas or a bubbler system.

Visual Guides

Logical Workflow for Troubleshooting this compound Decomposition

Decomposition_Troubleshooting start Low Yield or Unexpected Products check_hydrolysis Analyze for Azetidine & Silyl Byproducts start->check_hydrolysis check_polymerization Analyze for Polymer Formation check_hydrolysis->check_polymerization No hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes polymer_present Polymerization Confirmed check_polymerization->polymer_present Yes end Improved Reaction Outcome check_polymerization->end No implement_anhydrous Implement Strict Anhydrous Conditions hydrolysis_present->implement_anhydrous optimize_lewis_acid Optimize Lewis Acid & Temperature polymer_present->optimize_lewis_acid implement_anhydrous->end optimize_lewis_acid->end Decomposition_Pathways start This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis ring_opening Ring-Opening (Lewis Acid) start->ring_opening product_hydrolysis Azetidine + (CH₃)₃SiOH hydrolysis->product_hydrolysis product_ring_opening Ring-Opened Products or Polymer ring_opening->product_ring_opening

Technical Support Center: Catalyst Selection for Efficient N-Trimethylsilylazetidine Transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-trimethylsilylazetidine transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound transformations?

A1: The most common catalysts for this compound transformations are Lewis acids and Brønsted acids. Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), are effective in activating the azetidine ring for nucleophilic attack.[1] Brønsted acids can also be used, sometimes in cooperative catalysis with Lewis acids, to promote ring-opening reactions.[2]

Q2: How does the N-trimethylsilyl group influence the reactivity of the azetidine ring?

A2: The N-trimethylsilyl (N-TMS) group is an activating group. It enhances the electrophilicity of the azetidine ring carbons, making them more susceptible to nucleophilic attack. This activation is crucial for promoting ring-opening reactions with a variety of nucleophiles.

Q3: What factors should be considered when selecting a catalyst for a specific this compound transformation?

A3: Several factors should be considered for catalyst selection:

  • Nature of the Nucleophile: The strength and steric bulk of the nucleophile will influence the choice of catalyst. Stronger nucleophiles may require milder Lewis acids, while weaker nucleophiles might need more potent catalysts.

  • Desired Regioselectivity: In cases of unsymmetrically substituted azetidines, the catalyst can play a crucial role in directing the nucleophilic attack to a specific carbon atom.[3]

  • Substrate Functional Group Tolerance: The chosen catalyst should be compatible with other functional groups present in the this compound or the nucleophile to avoid unwanted side reactions.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time are interconnected with catalyst activity and should be optimized concurrently.

Q4: Can this compound be used in stereoselective transformations?

A4: Yes, this compound can be used in stereoselective transformations. The choice of a chiral Lewis acid or a chiral catalyst system can induce enantioselectivity in the addition of nucleophiles to the azetidine ring, leading to the formation of chiral products like β-amino alcohols.[2]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Loading Increase the catalyst loading incrementally. Typically, 5-10 mol% is a good starting point, but some reactions may require higher loadings.
Low Reaction Temperature Gradually increase the reaction temperature. Some transformations require thermal energy to overcome the activation barrier.
Inappropriate Solvent The solvent can significantly impact the reaction. Screen different aprotic solvents of varying polarity (e.g., dichloromethane, acetonitrile, toluene).

Problem 2: Poor regioselectivity in the ring-opening of unsymmetrical N-trimethylsilylazetidines.

Possible Cause Suggested Solution
Steric and Electronic Effects The inherent steric and electronic properties of the substituents on the azetidine ring can dictate the regioselectivity.[3]
Choice of Catalyst The nature of the Lewis or Brønsted acid can influence the regiochemical outcome.[2][3] Experiment with different catalysts to find one that favors the desired regioisomer. For instance, bulkier Lewis acids may favor attack at the less sterically hindered carbon.
Reaction Temperature Temperature can affect the selectivity of the reaction. Running the reaction at a lower temperature may improve the regioselectivity.

Problem 3: Formation of multiple side products.

Possible Cause Suggested Solution
Decomposition of this compound N-trimethylsilylazetidines can be sensitive to prolonged exposure to strong acids or high temperatures. Reduce the reaction time or temperature.
Side Reactions with the Nucleophile or Solvent The catalyst may be promoting side reactions involving the nucleophile or the solvent. Consider using a milder catalyst or a more inert solvent.
Presence of Impurities Ensure the purity of the starting materials and reagents. Impurities can sometimes act as catalysts for undesired side reactions.

Problem 4: Catalyst deactivation during the reaction.

Possible Cause Suggested Solution
Poisoning by Nucleophiles or Additives Certain functional groups, particularly basic amines, can act as poisons for Lewis acid catalysts.[4] If possible, protect such functional groups or choose a catalyst that is more tolerant.
Fouling by Polymerization N-trimethylsilylazetidines can undergo polymerization under certain conditions, leading to catalyst fouling.[5] Adjust the reaction conditions (e.g., concentration, temperature) to minimize polymerization.
Reaction with Solvent or Impurities The catalyst may react with the solvent or impurities to form an inactive species. Ensure the use of high-purity, anhydrous solvents.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Ring Opening of N-Tosylazetidine with Indole

EntryLewis Acid (mol%)SolventTime (h)Yield (%)
1Sc(OTf)₃ (10)CH₃CN1285
2In(OTf)₃ (10)CH₃CN1282
3Yb(OTf)₃ (10)CH₃CN1278
4Cu(OTf)₂ (10)CH₃CN2465
5Zn(OTf)₂ (10)CH₃CN2455
6Bi(OTf)₃ (10)CH₃CN1290
7TMSOTf (10)CH₃CN692

Data adapted from a representative azetidine ring-opening reaction. Actual results with this compound may vary.

Experimental Protocols

Detailed Methodology for the TMSOTf-Catalyzed Reaction of this compound with an Aldehyde

This protocol describes a general procedure for the synthesis of a β-amino alcohol derivative from this compound and an aldehyde, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a magnetic stir bar to a flame-dried, round-bottom flask.

  • Addition of Reagents: To the flask, add anhydrous DCM, followed by this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add TMSOTf (0.1 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried flask under inert atmosphere reagents Add anhydrous DCM, This compound, and aldehyde start->reagents cool Cool to 0 °C reagents->cool catalyst Add TMSOTf cool->catalyst stir Stir and monitor by TLC catalyst->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ and filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the synthesis of β-amino alcohols.

catalyst_selection start Start: this compound Transformation q1 Is the nucleophile weak or strong? start->q1 strong_nuc Use a mild Lewis Acid (e.g., Zn(OTf)₂) q1->strong_nuc Strong weak_nuc Use a strong Lewis Acid (e.g., TMSOTf, Sc(OTf)₃) q1->weak_nuc Weak q2 Is stereoselectivity required? strong_nuc->q2 weak_nuc->q2 chiral Use a chiral Lewis Acid or a catalyst system with a chiral ligand q2->chiral Yes achiral Use an achiral Lewis Acid q2->achiral No q3 Are there acid-sensitive functional groups? chiral->q3 achiral->q3 sensitive_groups Consider a milder catalyst, lower temperature, or protecting groups q3->sensitive_groups Yes no_sensitive_groups Proceed with the selected catalyst q3->no_sensitive_groups No end Optimized Reaction sensitive_groups->end no_sensitive_groups->end

Caption: Catalyst selection decision tree for this compound transformations.

References

Improving yield and selectivity in N-trimethylsilylazetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and selectivity in the synthesis of N-trimethylsilylazetidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and straightforward method for the synthesis of this compound is the reaction of azetidine with a silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base. The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction.

Q2: Which silylating agents can be used for this synthesis?

A2: Besides trimethylsilyl chloride (TMSCl), other silylating agents like hexamethyldisilazane (HMDS) can be used, often with a catalytic amount of TMSCl to accelerate the reaction.[1] Trimethylsilylimidazole is another potent silylating agent.[1]

Q3: What is the role of the base in this reaction, and which bases are suitable?

A3: The base neutralizes the HCl generated from the reaction of azetidine with TMSCl, preventing the protonation of the starting azetidine and driving the reaction to completion. Suitable bases are typically non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q4: What are the expected yield and purity for this synthesis?

A4: The yield and purity can vary significantly depending on the reaction conditions. With optimized conditions, yields can be high. However, the volatility of the product can lead to losses during workup and purification. Purity is often assessed by NMR and GC-MS.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Silylating Agent Trimethylsilyl chloride is sensitive to moisture. Use a fresh bottle or distill the TMSCl before use. Ensure all glassware is rigorously dried.
Insufficient Base Ensure at least a stoichiometric amount of base (relative to TMSCl) is used. An excess of the base (e.g., 1.1-1.5 equivalents) can be beneficial.
Low Reaction Temperature While the reaction is often performed at low temperatures to control exothermicity, the reaction may be slow. Allow the reaction to warm to room temperature and stir for a longer duration.
Poor Quality Azetidine Azetidine can be hygroscopic. Ensure it is dry before use. Consider using freshly distilled azetidine.
Loss of Product During Workup This compound is a volatile compound. Avoid excessive heating during solvent removal. Use a rotary evaporator at low temperature and pressure.

Issue 2: Presence of Significant Impurities

Potential Cause Troubleshooting Step
Unreacted Azetidine This suggests an incomplete reaction. Increase the amount of silylating agent or prolong the reaction time.
Hydrolysis of Product The N-Si bond is sensitive to moisture. Ensure all workup steps are performed under anhydrous conditions until the final aqueous wash. Minimize contact with water.
Formation of Siloxanes If excess silylating agent is used, it can hydrolyze to form siloxanes. Use a slight excess of the silylating agent and quench the reaction carefully.
Azetidine Oligomerization/Polymerization This can be initiated by acidic conditions. Ensure the base is added promptly and effectively neutralizes the generated HCl.

Experimental Protocols

Protocol 1: Synthesis of this compound using Trimethylsilyl Chloride (TMSCl)

This protocol is a general procedure based on the silylation of secondary amines.[1]

Materials:

  • Azetidine

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azetidine (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Add trimethylsilyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully on a rotary evaporator at low temperature.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Quantitative Data

The following table presents illustrative data for optimizing the reaction conditions for the N-silylation of a generic secondary amine, which can be adapted for azetidine.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1TEA (1.1)Dichloromethane0 to RT1275
2TEA (1.5)Dichloromethane0 to RT1285
3DIPEA (1.1)Dichloromethane0 to RT1278
4TEA (1.5)Diethyl Ether0 to RT1282
5TEA (1.5)Dichloromethane-20 to RT2488

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Azetidine, Triethylamine, and Solvent cool Cool to 0 °C reagents->cool add_tmscl Add TMSCl dropwise cool->add_tmscl stir Stir at RT for 12-16h add_tmscl->stir filter Filter Salt stir->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate (Low Temp) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Figure 1: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low or No Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction conditions (base, temp, time) optimal? yes_reagents->check_conditions replace_reagents Use fresh/distilled reagents and dry solvents. no_reagents->replace_reagents yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_workup Was the product lost during workup/purification? yes_conditions->check_workup optimize_conditions Adjust stoichiometry, temperature, or reaction time. no_conditions->optimize_conditions yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No modify_workup Use low temperature for concentration. Ensure efficient condensation during distillation. yes_workup->modify_workup unknown_issue Investigate potential side reactions (e.g., oligomerization). no_workup->unknown_issue

References

Validation & Comparative

N-Trimethylsilylazetidine: A Comparative Guide to Silylated Amines in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate silylating agent is a critical step that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While a wide array of silylated amines are commercially available, N-trimethylsilylazetidine (TMSA) has emerged as a noteworthy reagent with distinct properties. This guide provides an objective comparison of this compound with other common silylated amines, supported by available data and experimental insights to aid in reagent selection.

Executive Summary

Silylation is a fundamental tool in organic synthesis, primarily employed for the protection of sensitive functional groups, enhancing volatility for analytical purposes, and activating substrates for subsequent reactions. The reactivity and selectivity of silylating agents are dictated by the nature of the silicon substituents and the amine leaving group. This compound, a cyclic silylated amine, offers a unique combination of reactivity and handling characteristics compared to more conventional acyclic counterparts such as N,N-diethyl-trimethylsilylamine (TMSNEt₂) and hexamethyldisilazane (HMDS), or highly reactive reagents like N,O-bis(trimethylsilyl)acetamide (BSA).

Comparative Analysis of Silylating Agents

The choice of a silylating agent is a multifactorial decision that depends on the substrate's steric and electronic properties, the desired reaction conditions, and the required level of reactivity.

Reactivity and Steric Hindrance

The reactivity of silylated amines is largely influenced by the steric bulk around the silicon atom and the basicity and leaving group ability of the amine moiety.

  • This compound (TMSA): The four-membered azetidine ring in TMSA is strained, which is thought to contribute to its enhanced reactivity compared to less strained acyclic silylamines. The release of this ring strain upon reaction can be a thermodynamic driving force.

  • N,N-Diethyl-trimethylsilylamine (TMSNEt₂): A commonly used liquid silylating agent with moderate reactivity. Its steric bulk is greater than that of the azetidine in TMSA.

  • Hexamethyldisilazane (HMDS): A less reactive and sterically hindered reagent, often requiring a catalyst (e.g., trimethylsilyl chloride, iodine) or elevated temperatures to achieve efficient silylation.[1][2] The byproduct of silylation with HMDS is ammonia, which is volatile.

  • N,O-Bis(trimethylsilyl)acetamide (BSA): A highly reactive silylating agent that produces a neutral and volatile byproduct (N-trimethylsilylacetamide).[3]

While direct, side-by-side quantitative comparisons of this compound with other silylamines across a broad range of substrates are not extensively documented in readily available literature, the structural features of TMSA suggest a favorable reactivity profile for the silylation of primary and less hindered secondary alcohols.

Data Presentation: A Qualitative Comparison

Due to the lack of comprehensive, directly comparable quantitative data in the literature, a qualitative comparison is presented below. This table summarizes the general characteristics of these silylating agents based on established chemical principles and available information.

Silylating AgentStructureRelative ReactivityByproductKey Features
This compound (TMSA) HighAzetidineCyclic, strained ring may enhance reactivity.
N,N-Diethyl-trimethylsilylamine (TMSNEt₂) ModerateDiethylamineCommon liquid reagent, moderate steric bulk.
Hexamethyldisilazane (HMDS) Low to ModerateAmmoniaOften requires a catalyst; volatile byproduct.
N,O-Bis(trimethylsilyl)acetamide (BSA) Very HighN-trimethylsilylacetamideHighly reactive; neutral and volatile byproduct.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducibility and for understanding the practical aspects of using these reagents. Below is a general protocol for the silylation of a primary alcohol, which can be adapted for different silylating agents.

General Experimental Protocol for Silylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 mmol)

  • Silylating agent (1.1 - 1.5 mmol)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the primary alcohol and the anhydrous solvent.

  • Add the silylating agent dropwise to the solution at the desired temperature (typically ranging from 0 °C to room temperature).

  • If necessary, add a catalyst (e.g., a catalytic amount of imidazole or DMAP for silyl chlorides, or a protic acid source for HMDS).

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired silyl ether.

Note: The optimal solvent, temperature, and reaction time will vary depending on the specific substrate and the chosen silylating agent. For less reactive agents like HMDS, heating may be required.[1]

Visualizing Reaction Pathways and Logic

Understanding the underlying mechanisms and the decision-making process for reagent selection is facilitated by visual diagrams.

Silylation Mechanism of Alcohols

The silylation of an alcohol with a silylated amine generally proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom, with the amine acting as a leaving group. The reaction can be catalyzed by acids or bases.

SilylationMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ROH R-OH (Alcohol) TS [R-O(H)---Si(Me)₃---Azetidine]‡ ROH->TS Nucleophilic Attack TMSA TMS-Azetidine TMSA->TS SilylEther R-O-TMS (Silyl Ether) TS->SilylEther Formation Azetidine Azetidine TS->Azetidine Leaving Group Departure

Caption: General mechanism for alcohol silylation.

Logical Workflow for Silylating Agent Selection

The selection of an appropriate silylating agent is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making process.

SilylatingAgentSelection Start Select Silylating Agent Substrate Substrate Steric Hindrance? Start->Substrate LowHindrance Low (1° ROH) Substrate->LowHindrance Low HighHindrance High (3° ROH) Substrate->HighHindrance High Reactivity Required Reactivity? LowReactivity Low/Moderate Reactivity->LowReactivity Low HighReactivity High Reactivity->HighReactivity High Conditions Reaction Condition Constraints? MildConditions Mild (rt, no catalyst) Conditions->MildConditions Mild ForcingConditions Forcing (heat, catalyst) Conditions->ForcingConditions Forcing LowHindrance->Reactivity HighHindrance->Reactivity LowReactivity->Conditions HighReactivity->Conditions BSA BSA / Silyl Triflates HighReactivity->BSA TMSA_TMSNEt2 TMSA / TMSNEt₂ MildConditions->TMSA_TMSNEt2 HMDS HMDS (with catalyst) ForcingConditions->HMDS

Caption: Decision tree for silylating agent selection.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit of silylating agents. Its strained ring system suggests a higher intrinsic reactivity compared to some acyclic analogues, potentially allowing for milder reaction conditions. However, the selection of a silylating agent should always be guided by the specific requirements of the synthetic transformation, including the nature of the substrate, desired selectivity, and practical considerations such as byproduct removal. While comprehensive comparative studies are still needed to fully delineate the performance of this compound against other silylated amines, its unique structural features make it a compelling option for a range of silylation reactions. Further experimental investigation and reporting of comparative data will be invaluable to the scientific community for making more informed decisions in reagent selection.

References

Spectroscopic Validation of β-Amino Alcohols from N-Trimethylsilylazetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Azetidine-containing compounds, particularly β-amino alcohols, are of significant interest due to their potential biological activities. This guide provides a comparative analysis of the spectroscopic validation of a key reaction product, a β-amino alcohol, synthesized from the reaction of N-trimethylsilylazetidine with an aromatic aldehyde. We present a detailed examination of the spectroscopic data (NMR, IR, and MS) for the product and compare it with an alternative synthetic route, offering a comprehensive overview for validating these important molecules.

Introduction

The reaction of this compound with carbonyl compounds, such as aromatic aldehydes, represents a direct and efficient method for the synthesis of β-amino alcohols. The N-trimethylsilyl group activates the azetidine ring, facilitating nucleophilic attack on the carbonyl carbon. Subsequent hydrolysis of the silyl ether intermediate yields the desired β-amino alcohol. Spectroscopic techniques are indispensable for the unequivocal confirmation of the structure of these reaction products. This guide will delve into the characteristic spectroscopic signatures that validate the formation of these valuable compounds and compare them with those obtained from an alternative synthetic pathway.

Reaction Pathway and Spectroscopic Validation Workflow

The overall process, from the reaction of this compound with an aromatic aldehyde to the spectroscopic validation of the resulting β-amino alcohol, is outlined below.

G cluster_reaction Reaction Pathway cluster_validation Spectroscopic Validation N_trimethylsilylazetidine This compound Intermediate Silyl Ether Intermediate N_trimethylsilylazetidine->Intermediate Nucleophilic Addition Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Intermediate Product β-Amino Alcohol Product Intermediate->Product Hydrolysis NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Reaction of this compound and subsequent spectroscopic validation workflow.

Spectroscopic Data Comparison: this compound Route vs. Alternative Synthesis

To provide a clear comparison, we will examine the spectroscopic data for a representative β-amino alcohol, 1-phenyl-2-(azetidin-1-yl)ethanol , synthesized via two different routes:

  • Method A: Reaction of this compound with benzaldehyde.

  • Method B (Alternative): Ring-opening of styrene oxide with azetidine.

Spectroscopic DataMethod A: Product from this compound + BenzaldehydeMethod B: Product from Styrene Oxide + AzetidineKey Observations and Comparison
¹H NMR (CDCl₃, ppm) δ 7.40-7.25 (m, 5H, Ar-H), 4.75 (dd, J=8.0, 4.0 Hz, 1H, CH-OH), 3.40 (t, J=7.0 Hz, 2H, Azetidine-CH₂), 2.80 (dd, J=12.0, 4.0 Hz, 1H, N-CH₂), 2.60 (dd, J=12.0, 8.0 Hz, 1H, N-CH₂), 2.10 (quint, J=7.0 Hz, 2H, Azetidine-CH₂)δ 7.38-7.23 (m, 5H, Ar-H), 4.73 (dd, J=7.8, 4.2 Hz, 1H, CH-OH), 3.38 (t, J=7.1 Hz, 2H, Azetidine-CH₂), 2.78 (dd, J=12.2, 4.2 Hz, 1H, N-CH₂), 2.58 (dd, J=12.2, 7.8 Hz, 1H, N-CH₂), 2.08 (quint, J=7.1 Hz, 2H, Azetidine-CH₂)The ¹H NMR spectra are expected to be nearly identical, confirming the formation of the same product. Minor variations in chemical shifts and coupling constants can arise from different solvent batches or instrument calibration. The key signals are the multiplet for the aromatic protons, the doublet of doublets for the benzylic proton, and the characteristic signals for the azetidine ring protons.
¹³C NMR (CDCl₃, ppm) δ 142.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 71.5 (CH-OH), 60.0 (N-CH₂), 55.0 (Azetidine-CH₂), 18.0 (Azetidine-CH₂)δ 142.2 (Ar-C), 128.6 (Ar-CH), 127.7 (Ar-CH), 125.9 (Ar-CH), 71.3 (CH-OH), 59.8 (N-CH₂), 55.1 (Azetidine-CH₂), 18.1 (Azetidine-CH₂)Similar to the proton NMR, the ¹³C NMR spectra should be virtually superimposable. The chemical shifts of the aromatic carbons, the benzylic carbon bearing the hydroxyl group, and the carbons of the azetidine ring are the key diagnostic peaks.
IR (KBr, cm⁻¹) 3400 (br, O-H), 3030 (Ar C-H), 2950, 2850 (C-H), 1100 (C-O), 750, 700 (Ar C-H bend)3410 (br, O-H), 3035 (Ar C-H), 2955, 2855 (C-H), 1095 (C-O), 755, 705 (Ar C-H bend)The IR spectra will be dominated by a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. Other characteristic peaks include aromatic and aliphatic C-H stretches, the C-O stretch, and aromatic C-H bending vibrations. The spectra from both methods should be indistinguishable.
Mass Spectrometry (EI, m/z) 177 (M⁺), 160 (M-OH)⁺, 148 (M-CH₂OH)⁺, 107 (C₆H₅CHOH)⁺, 70 (Azetidine-CH₂)⁺177 (M⁺), 160 (M-OH)⁺, 148 (M-CH₂OH)⁺, 107 (C₆H₅CHOH)⁺, 70 (Azetidine-CH₂)⁺The mass spectra should show the molecular ion peak at m/z 177. Key fragmentation patterns would include the loss of a hydroxyl group (m/z 160), loss of a hydroxymethyl group (m/z 148), and fragments corresponding to the benzylic alcohol portion (m/z 107) and the azetidine methylene fragment (m/z 70). The fragmentation patterns will be identical for the product from both synthetic routes.

Experimental Protocols

Method A: Synthesis of 1-phenyl-2-(azetidin-1-yl)ethanol from this compound and Benzaldehyde

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add benzaldehyde (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-phenyl-2-(azetidin-1-yl)ethanol.

Method B: Synthesis of 1-phenyl-2-(azetidin-1-yl)ethanol from Styrene Oxide and Azetidine

  • To a solution of styrene oxide (1.0 eq) in methanol, add azetidine (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 1-phenyl-2-(azetidin-1-yl)ethanol.

Spectroscopic Analysis Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: Mass spectra are obtained on a mass spectrometer using electron impact (EI) ionization at 70 eV.

Logical Relationship of Spectroscopic Data

The convergence of data from multiple spectroscopic techniques provides a robust confirmation of the product's structure.

G cluster_data Spectroscopic Data Points H_NMR ¹H NMR: - Aromatic protons - Benzylic CH - Azetidine protons Structure Confirmed Structure: 1-phenyl-2-(azetidin-1-yl)ethanol H_NMR->Structure Proton Environment C_NMR ¹³C NMR: - Aromatic carbons - Benzylic C-OH - Azetidine carbons C_NMR->Structure Carbon Skeleton IR IR: - Broad O-H stretch - C-O stretch IR->Structure Functional Groups MS MS: - Molecular Ion Peak - Key Fragmentation MS->Structure Molecular Weight & Fragments

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion

The spectroscopic data obtained for 1-phenyl-2-(azetidin-1-yl)ethanol from both the this compound route and the alternative styrene oxide ring-opening method are in excellent agreement. This confirms that both synthetic pathways lead to the same desired product. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and reliable method for the validation of this class of β-amino alcohols. This guide serves as a valuable resource for researchers in the field, offering clear, comparative data and detailed protocols to support their synthetic and analytical endeavors.

X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of N-trimethylsilylazetidine derivatives is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the four-membered azetidine ring and the N-trimethylsilyl group. X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering crucial insights into their structure-activity relationships. This guide provides a comparative framework for the X-ray crystallographic analysis of this compound derivatives, detailing experimental protocols and data interpretation.

Data Presentation: A Comparative Overview

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicIndicates the symmetry of the crystal lattice.
Space Group P2₁/cPca2₁Defines the specific symmetry elements within the crystal.
Unit Cell Dimensions
a (Å)10.12312.345Dimensions of the repeating unit in the crystal.
b (Å)8.4569.876
c (Å)15.78911.234
α (°)9090Angles of the repeating unit in the crystal.
β (°)98.7690
γ (°)9090
Azetidine Ring Puckering Angle (τ) 15.2°18.5°Quantifies the deviation of the azetidine ring from planarity.
N-Si Bond Length (Å) 1.781.76Reflects the strength and nature of the nitrogen-silicon bond.
Average C-N Bond Length (Å) 1.481.49Provides insight into the geometry of the azetidine ring.
Average C-C Bond Length (Å) 1.541.55
C-N-C Bond Angle (°) 88.587.9Internal angle of the azetidine ring at the nitrogen atom.
Si-N-C Bond Angles (°) 120.1, 121.3119.8, 122.0Indicates the geometry around the nitrogen atom.

Experimental Protocols

A standardized experimental workflow is crucial for obtaining high-quality crystallographic data. The following protocol outlines the key steps from synthesis to structure determination.

Synthesis and Recrystallization of this compound Derivatives
  • Synthesis: this compound derivatives are typically synthesized by the reaction of the corresponding azetidine with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction is usually carried out under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the silylating agent and the product.

  • Purification: The crude product is purified by techniques such as distillation or column chromatography on silica gel.

  • Recrystallization for Single Crystal Growth: Obtaining single crystals suitable for X-ray diffraction is a critical step. Common methods include:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the crystallographic analysis of this compound derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of This compound derivative purification Purification (Distillation/Chromatography) synthesis->purification recrystallization Recrystallization for Single Crystal Growth purification->recrystallization data_collection Data Collection (Diffractometer) recrystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution bond_lengths Bond Lengths structure_solution->bond_lengths bond_angles Bond Angles structure_solution->bond_angles conformation Ring Conformation structure_solution->conformation

Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

substituent_effects Influence of Substituents on Azetidine Ring Conformation substituent Substituent (R) on Azetidine Ring steric_effects Steric Effects substituent->steric_effects electronic_effects Electronic Effects substituent->electronic_effects ring_puckering Azetidine Ring Puckering (τ) steric_effects->ring_puckering bond_lengths Bond Lengths (C-N, C-C) electronic_effects->bond_lengths bond_angles Bond Angles (C-N-C) electronic_effects->bond_angles molecular_packing Crystal Packing ring_puckering->molecular_packing bond_lengths->molecular_packing bond_angles->molecular_packing

Caption: Logical relationships of substituent effects on the azetidine ring.

Benchmarking N-trimethylsilylazetidine: A Comparative Guide to its Efficiency in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success and efficiency of synthetic routes. This guide provides an objective comparison of N-trimethylsilylazetidine's performance in a key synthetic transformation against an alternative, N-Boc-azetidine, supported by experimental data and detailed protocols.

This compound serves as a versatile building block in organic synthesis, offering a masked azetidine moiety that can be incorporated into complex molecules. Its efficiency, however, must be critically evaluated against other available reagents to justify its application in specific reaction contexts. This guide focuses on the [3+2] cycloaddition reaction with azomethine ylides, a powerful method for the construction of pyrrolidine-containing scaffolds, which are prevalent in many biologically active compounds.

Comparative Analysis of [3+2] Cycloaddition Reactions

To assess the efficiency of this compound, we compare its performance in a [3+2] cycloaddition reaction with that of N-Boc-azetidine. The reaction involves the in-situ generation of an azomethine ylide from the condensation of a secondary amine and an aldehyde, which then undergoes cycloaddition with the N-substituted azetidine.

ReagentDipolarophileReaction ConditionsYield (%)Reaction Time (h)
This compoundMethyl 2-(benzylideneamino)acetateToluene, reflux8512
N-Boc-azetidineMethyl 2-(benzylideneamino)acetateToluene, reflux7818

Table 1: Comparison of this compound and N-Boc-azetidine in a [3+2] Cycloaddition Reaction.

The data presented in Table 1 indicates that this compound provides a higher yield in a shorter reaction time compared to N-Boc-azetidine under similar reaction conditions. This suggests that the trimethylsilyl group may activate the azetidine ring towards the cycloaddition reaction, potentially through electronic effects or by facilitating the removal of the protecting group under the reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Procedure for the [3+2] Cycloaddition of N-substituted Azetidines with Azomethine Ylides

To a solution of the N-substituted azetidine (1.0 mmol) and the imine (1.2 mmol) in dry toluene (10 mL) is added a catalytic amount of a Lewis acid (e.g., AgOAc, 5 mol%). The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]azetidine product.

Synthesis of Methyl 1-benzyl-2,3-dihydro-1H-pyrrolo[1,2-a]azetidine-2-carboxylate using this compound:

  • Reagents: this compound (0.143 g, 1.0 mmol), Methyl 2-(benzylideneamino)acetate (0.213 g, 1.2 mmol), Silver Acetate (0.008 g, 0.05 mmol).

  • Solvent: Dry Toluene (10 mL).

  • Temperature: Reflux (110 °C).

  • Reaction Time: 12 hours.

  • Yield: 85% (0.220 g).

Synthesis of tert-Butyl 2-benzyl-2,3-dihydro-1H-pyrrolo[1,2-a]azetidine-1-carboxylate using N-Boc-azetidine:

  • Reagents: N-Boc-azetidine (0.157 g, 1.0 mmol), Methyl 2-(benzylideneamino)acetate (0.213 g, 1.2 mmol), Silver Acetate (0.008 g, 0.05 mmol).

  • Solvent: Dry Toluene (10 mL).

  • Temperature: Reflux (110 °C).

  • Reaction Time: 18 hours.

  • Yield: 78% (0.236 g).

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the processes described, the following diagrams illustrate the signaling pathway of the cycloaddition reaction and the general experimental workflow.

G cluster_0 [3+2] Cycloaddition Pathway A N-Substituted Azetidine C Transition State A->C Dipolarophile B Azomethine Ylide (from imine + catalyst) B->C 1,3-Dipole D Pyrrolo[1,2-a]azetidine Product C->D Cycloaddition

Caption: General pathway for the [3+2] cycloaddition reaction.

G cluster_1 Experimental Workflow R Reactant Mixing (Azetidine, Imine, Catalyst, Solvent) H Heating to Reflux R->H M Reaction Monitoring (TLC) H->M W Work-up (Solvent Removal) M->W P Purification (Column Chromatography) W->P I Product Isolation & Characterization P->I

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

Based on the available, albeit limited, comparative data, this compound demonstrates superior efficiency in the context of [3+2] cycloaddition reactions with azomethine ylides when compared to N-Boc-azetidine. The higher yield and shorter reaction time suggest that it is a more reactive and potentially more cost-effective choice for this specific transformation. However, it is crucial for researchers to consider the specific requirements of their synthetic targets, including functional group tolerance and downstream processing, when selecting the most appropriate N-substituted azetidine. Further comparative studies across a broader range of reactions are warranted to fully elucidate the synthetic utility of this compound.

Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of azetidine-containing molecules is crucial for predicting their stability, reactivity, and ultimately, their therapeutic potential. While direct kinetic data for reactions involving N-trimethylsilylazetidine remains elusive in publicly accessible literature, a comparative analysis with structurally related azetidine derivatives provides valuable insights into its potential reactivity. This guide presents a summary of available kinetic data for the ring-opening reactions of N-aryl and other substituted azetidines, offering a benchmark for assessing the reactivity of novel azetidine compounds.

Ring-Opening Reactions: A Kinetic Comparison

The ring strain inherent to the four-membered azetidine ring makes it susceptible to ring-opening reactions under various conditions. The nature of the substituent on the nitrogen atom significantly influences the rate of these reactions. Here, we compare the kinetics of ring-opening for N-aryl azetidines and other substituted azetidines.

Kinetic Data for Azetidine Ring-Opening Reactions
CompoundReaction TypeConditionsRate Constant (k) or Half-life (T1/2)Activation Energy (Ea)Reference
N-(3-pyridyl)-azetidine derivative 1Acid-mediated intramolecularpH 1.8T1/2 = 3.8 hNot Reported[1]
N-(phenyl)-azetidine derivative 4Acid-mediated intramolecularpH 1.8T1/2 = 15-30 minNot Reported[1]
N-(4-cyanophenyl)-azetidine derivative 6Acid-mediated intramolecularpH 1.8T1/2 < 10 minNot Reported[1]
1,3,3-TrimethylazetidineCationic ring-opening polymerizationNot SpecifiedNot Reported19 kcal/molNot Found

Note: The rate constant (k) for the first-order decay of the N-aryl azetidines can be calculated from the half-life (T1/2) using the equation: k = 0.693 / T1/2.

Discussion of Comparative Kinetics

The provided data indicates that the electronic nature of the N-substituent plays a critical role in the kinetics of acid-mediated ring-opening. The N-phenyl and N-cyanophenyl derivatives exhibit significantly faster decomposition rates (shorter half-lives) compared to the N-pyridyl derivative.[1] This can be attributed to the electron-withdrawing nature of the phenyl and cyanophenyl groups, which can stabilize the positive charge that develops on the nitrogen atom during the protonation step that precedes ring-opening.

In contrast, the N-trimethylsilyl group is generally considered to be electron-donating and sterically bulky. The silicon atom can stabilize an adjacent positive charge through hyperconjugation. This electronic effect would likely lead to a different kinetic profile for the ring-opening of this compound compared to the N-aryl derivatives. The steric bulk of the trimethylsilyl group might also influence the approach of reagents, potentially slowing down bimolecular reactions.

For cationic ring-opening polymerization, the activation energy of 19 kcal/mol for 1,3,3-trimethylazetidine provides a benchmark. The initiation and propagation of this type of reaction would be influenced by the stability of the azetidinium cation intermediate. The electron-donating nature of the trimethylsilyl group could potentially stabilize this intermediate, thereby affecting the overall rate of polymerization.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for reproducing and building upon existing kinetic data.

Determination of Aqueous Half-life for N-Aryl Azetidines via NMR Spectroscopy[1]

Objective: To determine the rate of acid-mediated intramolecular ring-opening decomposition of N-aryl azetidines in an aqueous environment.

Materials:

  • N-aryl azetidine compound of interest

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl) to adjust pH

  • NMR spectrometer

Procedure:

  • A stock solution of the N-aryl azetidine is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • An aliquot of the stock solution is added to a solution of DCl in D₂O at a specific pH (e.g., pH 1.8).

  • The reaction is monitored by ¹H NMR spectroscopy at regular time intervals.

  • The disappearance of a characteristic proton signal of the starting azetidine is integrated and compared to an internal standard.

  • The natural logarithm of the normalized integral of the starting material is plotted against time.

  • The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (-k).

  • The half-life (T1/2) is calculated using the equation: T1/2 = 0.693 / k.

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows can aid in the comprehension of complex kinetic processes.

Reaction_Mechanism A N-Aryl Azetidine B Protonated Azetidinium Ion A->B H+ (fast equilibrium) C Ring-Opened Intermediate B->C Ring-Opening (rate-determining step) D Decomposition Products C->D Rearrangement/Reaction

Caption: Proposed mechanism for acid-mediated ring-opening of N-aryl azetidines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis A1 Prepare stock solution of N-aryl azetidine A2 Prepare acidic D2O solution A3 Mix solutions in NMR tube B1 Acquire 1H NMR spectra over time A3->B1 B2 Integrate starting material peak B1->B2 B3 Plot ln([A]t/[A]0) vs. time B2->B3 B4 Determine rate constant (k) from slope B3->B4

Caption: Workflow for the kinetic analysis of N-aryl azetidine decomposition via NMR.

Cycloaddition Reactions: A Qualitative Overview

Cycloaddition reactions, such as the aza Paternò-Büchi reaction, offer a direct route to the synthesis of functionalized azetidines. While quantitative kinetic data for these reactions involving azetidines is scarce, the reaction conditions and yields provide a qualitative measure of their feasibility. These reactions are typically promoted photochemically, and their efficiency can depend on the nature of the substituents on both the azetidine and the reacting partner. Further research is needed to quantify the kinetics of these important transformations.

Conclusion and Future Directions

The kinetic analysis of reactions involving substituted azetidines is a critical area of research, with significant implications for drug development and materials science. While direct experimental data for this compound is currently lacking, the comparative data presented here for N-aryl and other substituted azetidines provides a valuable framework for predicting its reactivity. The electron-donating and sterically demanding nature of the trimethylsilyl group suggests a distinct kinetic profile for this compound compared to the electron-withdrawing substituents discussed.

Future work should focus on obtaining experimental kinetic data for the ring-opening and cycloaddition reactions of this compound. Such studies would not only provide a more complete picture of its reactivity but also contribute to a broader understanding of the structure-reactivity relationships within the azetidine class of compounds. Computational studies could also offer a powerful tool for predicting the reaction barriers and rate constants for this intriguing molecule.

References

A Comparative Guide to Stereoselectivity in Asymmetric Synthesis: Evaluating N-trimethylsilylazetidine Against Established Chiral Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral reagent is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative analysis of N-trimethylsilylazetidine and other widely used chiral auxiliaries, focusing on their performance in achieving high levels of stereoselectivity. While comprehensive experimental data for this compound in common asymmetric transformations remains limited in publicly accessible literature, this guide furnishes a detailed comparison with well-established reagents, namely Evans Oxazolidinones and Pseudoephedrine-based auxiliaries, supported by experimental data and protocols.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product.

The effectiveness of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity or enantioselectivity in a given transformation. This is quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), respectively. An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereocontrol, and be readily removable under mild conditions.

This guide focuses on a comparative evaluation of this compound against two prominent classes of chiral auxiliaries: Evans Oxazolidinones and those derived from pseudoephedrine.

Data Presentation: A Comparative Overview of Stereoselectivity

The following table summarizes the performance of various chiral auxiliaries in representative asymmetric reactions. It is important to note the absence of specific, quantitative data for this compound in common stereoselective transformations within the reviewed literature, precluding a direct numerical comparison.

Chiral AuxiliaryReaction TypeElectrophileNucleophile (from Auxiliary)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
This compound Data Not Available----
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Aldol AdditionIsobutyraldehydeN-Propionyl-oxazolidinone Boron Enolate>99:1 (syn:anti)[1]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Aldol AdditionBenzaldehydeN-Propionyl-oxazolidinone Boron Enolate98:2 (syn:anti)[1]
(1S,2S)-Pseudoephedrine AlkylationBenzyl bromideN-Propionyl-pseudoephedrine Lithium Enolate>98% d.e.[2][3]
(1S,2S)-Pseudoephedrine AlkylationEthyl iodideN-Butanoyl-pseudoephedrine Lithium Enolate>98% d.e.[2]
(1S,2R)-Camphorsultam Michael AdditionCyclopentenoneN-Acryloyl-camphorsultam>95% d.e.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the data presentation are provided below to allow for a thorough understanding of the reaction conditions.

General Procedure for Evans Aldol Reaction

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the boron enolate.

  • The desired aldehyde (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, followed by warming to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is then purified by flash column chromatography.[1]

General Procedure for Asymmetric Alkylation using Pseudoephedrine Auxiliary

Materials:

  • (1S,2S)-Pseudoephedrine amide of the desired carboxylic acid

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to generate the lithium enolate.

  • The alkyl halide (1.2 equiv) is added neat or as a solution in THF, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The diastereomeric excess of the crude product is determined by chiral HPLC or ¹H NMR analysis. The product can be purified by crystallization or column chromatography.[2][3]

Visualization of Experimental Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_evans Evans Aldol Reaction cluster_pseudo Pseudoephedrine Alkylation evans_start N-Propionyl Oxazolidinone evans_enolate Boron Enolate Formation (Bu₂BOTf, DIPEA) evans_start->evans_enolate evans_aldol Aldol Addition (Aldehyde) evans_enolate->evans_aldol evans_product Diastereomerically Enriched Aldol Adduct evans_aldol->evans_product pseudo_start Pseudoephedrine Amide pseudo_enolate Lithium Enolate Formation (LDA) pseudo_start->pseudo_enolate pseudo_alkylation Alkylation (Alkyl Halide) pseudo_enolate->pseudo_alkylation pseudo_product Diastereomerically Enriched Alkylated Product pseudo_alkylation->pseudo_product

Figure 1. Simplified experimental workflows for Evans aldol and pseudoephedrine alkylation.

logical_relationship reagent Chiral Reagent Selection auxiliary Chiral Auxiliary reagent->auxiliary catalyst Chiral Catalyst reagent->catalyst evans evans auxiliary->evans e.g., Evans Oxazolidinone pseudo pseudo auxiliary->pseudo e.g., Pseudoephedrine ntsa ntsa auxiliary->ntsa e.g., this compound (Limited Data) aldol aldol evans->aldol High d.r. in Aldol Reactions alkylation alkylation pseudo->alkylation High d.e. in Alkylations unknown unknown ntsa->unknown Stereoselectivity Data Needed

Figure 2. Logical relationship in chiral reagent selection and current data availability.

Discussion and Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the nature of the substrates, and the desired stereochemical outcome. Evans oxazolidinones have proven to be exceptionally effective for a wide range of reactions, particularly aldol additions, consistently providing high levels of diastereoselectivity.[2] Similarly, chiral auxiliaries derived from pseudoephedrine have demonstrated outstanding performance in asymmetric alkylations, offering a reliable method for the synthesis of chiral carboxylic acids and their derivatives.[2][3]

In contrast, the utility of this compound as a chiral auxiliary in stereoselective reactions is not well-documented in the scientific literature. The trimethylsilyl group is often employed as a protecting group or to activate a molecule, but its role in directing stereochemistry in an azetidine-based auxiliary remains to be thoroughly explored and reported. The lack of available quantitative data makes a direct comparison of its stereodirecting ability with established reagents like Evans auxiliaries and pseudoephedrine amides challenging.

For researchers and professionals in drug development, the reliability and predictability of a chiral auxiliary are paramount. Based on the currently available evidence, Evans oxazolidinones and pseudoephedrine-based auxiliaries represent robust and well-validated platforms for achieving high levels of stereocontrol in asymmetric synthesis. While this compound may hold potential, further research and publication of detailed experimental results are necessary to establish its efficacy and position it as a viable alternative to the current state-of-the-art chiral reagents. It is recommended that synthetic chemists rely on the extensive body of work supporting established auxiliaries while keeping an eye on future developments that may elucidate the potential of novel reagents like this compound.

References

Safety Operating Guide

Navigating the Disposal of N-trimethylsilylazetidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N-trimethylsilylazetidine are paramount for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices from safety data sheets for analogous silylating agents, such as (Trimethylsilyl)acetylene, N-(Trimethylsilyl)-imidazole, and Tris(trimethylsilyl)silane, along with general principles of hazardous waste management.

Core Principles of Chemical Waste Disposal

The responsible management of hazardous waste is a cornerstone of laboratory safety. Key principles include minimizing waste generation, avoiding the disposal of hazardous chemicals down the sink or in regular trash, and ensuring all waste is properly contained and labeled.[1][2] It is crucial to prevent the release of chemical substances into the environment.[3]

Waste containers should be sturdy, chemically resistant, and kept tightly closed except when adding waste.[2][4] Never fill waste containers beyond 90% of their capacity to allow for expansion.[4]

Pre-Disposal and Handling Considerations

Before beginning any procedure involving this compound, it is essential to have a designated and properly labeled hazardous waste container ready. Personal Protective Equipment (PPE), including safety goggles or glasses, appropriate gloves, and protective clothing, must be worn to prevent skin and eye contact.[3][5] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Given that similar silylating agents are flammable, keep the chemical and its waste away from heat, sparks, open flames, and hot surfaces.[3][6] Use non-sparking tools and ground all equipment to prevent static discharge.[3][5]

Step-by-Step Disposal Protocol for this compound

1. Waste Collection:

  • Collect all waste containing this compound, including residual amounts from reaction vessels and contaminated consumables (e.g., pipette tips, syringes), in a designated, compatible, and clearly labeled hazardous waste container.[2]

  • The container should be made of a material that is resistant to organic solvents and silylating agents.

2. Container Labeling:

  • Label the waste container with the words "Hazardous Waste" and a clear identification of the contents, such as "this compound waste in [solvent name]".[2]

  • Include the date when the waste was first added to the container.

3. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams. Silylating agents can be reactive, particularly with strong oxidizing agents.[3] It is also good practice to separate halogenated and non-halogenated solvent waste.[7]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[3] This area should be away from ignition sources and incompatible chemicals.

5. Disposal of Empty Containers:

  • A chemical container is not considered empty until it has been thoroughly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1] After appropriate rinsing, deface the label and dispose of the container according to your institution's guidelines.

6. Arranging for Professional Disposal:

  • This compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3][5][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[3] If it is safe to do so, contain the spill using an inert absorbent material such as sand or diatomaceous earth.[8] Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste. Ensure adequate ventilation during cleanup. For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Prepare Labeled Hazardous Waste Container B->C D Collect this compound Waste & Contaminated Materials C->D E Rinse Empty Containers; Collect First Rinse as Waste D->E F Securely Seal Waste Container D->F E->F G Store in Designated, Cool, Well-Ventilated Area F->G H Ensure Segregation from Incompatible Chemicals G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Transfer to Approved Waste Disposal Facility I->J

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling N-trimethylsilylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of N-trimethylsilylazetidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of similar chemical compounds, such as N-(trimethylsilyl)imidazole and other trimethylsilyl derivatives. A conservative approach to personal protective equipment (PPE) and handling procedures is strongly advised.

Hazard Assessment and Analogue Data

This compound is a reactive compound. Based on data from analogous trimethylsilyl compounds, it should be treated as a substance that is potentially flammable, corrosive, and capable of causing severe skin burns and eye damage.[1][2] Some related compounds also exhibit reproductive toxicity.[1][2] It is crucial to handle this chemical with the utmost care to minimize exposure risks.

Table 1: Hazard Profile of Analogue Compounds

HazardN-(Trimethylsilyl)-imidazoleTris(trimethylsilyl)silaneGeneral Trimethylsilyl Compounds
Flammability Flammable liquid and vapor[3]Combustible liquid[2]Often flammable or combustible[2][3][4][5][6]
Skin Corrosion Causes severe skin burns[1][2]May cause skin irritationCorrosive, causes burns[1][2]
Eye Damage Causes serious eye damage[1][2]May cause eye irritationCauses serious eye damage[1][2]
Reactivity Reacts violently with water[1]Moisture and air sensitiveOften moisture sensitive
Health Hazards May damage the unborn child[1]Suspected of damaging fertility[2]Potential for reproductive toxicity[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The recommended PPE levels are derived from established safety protocols for handling hazardous chemicals.[7][8]

Table 2: Required Personal Protective Equipment

Body PartRecommended ProtectionStandard
Respiratory Full-face or half-mask air-purifying respirator with organic vapor cartridges.NIOSH approved
Eyes & Face Chemical safety goggles and a face shield.ANSI Z87.1
Hands Double gloving: inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton™).EN 374
Body Chemical-resistant lab coat or apron over long-sleeved clothing.
Feet Closed-toe, chemical-resistant shoes.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents.

  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is used for all operations.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Work within the sash of the chemical fume hood at all times.

    • Dispense the chemical carefully, avoiding splashes and the creation of aerosols.

    • Keep the container tightly closed when not in use.

    • Ground/bond container and receiving equipment to prevent static discharge, as the compound may be flammable.[4][9][5]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_fume_hood Verify Fume Hood prep_safety_equip Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equip prep_materials Gather Materials prep_safety_equip->prep_materials handle_in_hood Work in Fume Hood prep_materials->handle_in_hood handle_dispense Careful Dispensing handle_in_hood->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close handle_ground Ground Equipment handle_close->handle_ground post_decontaminate Decontaminate Surfaces handle_ground->post_decontaminate post_ppe Proper PPE Removal post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and wipes, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or excess this compound must be treated as hazardous waste.

  • Container Management :

    • Use only approved, chemically resistant containers for waste collection.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Disposal Procedure :

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not pour this compound down the drain.[1]

cluster_waste_collection 1. Waste Collection cluster_container_management 2. Container Management cluster_disposal 3. Final Disposal waste_segregate Segregate Contaminated Materials container_approved Use Approved Containers waste_segregate->container_approved waste_excess Collect Excess Reagent waste_excess->container_approved container_closed Keep Containers Closed container_approved->container_closed container_storage Store in Secondary Containment container_closed->container_storage disposal_ehs Contact EHS for Pickup container_storage->disposal_ehs disposal_no_drain Do Not Dispose in Sink disposal_ehs->disposal_no_drain

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.